ICI-204448
描述
属性
IUPAC Name |
2-[3-[1-[[2-(3,4-dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2N2O4.ClH/c1-26(22(28)12-16-7-8-19(24)20(25)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)31-15-23(29)30;/h4-8,11,13,21H,2-3,9-10,12,14-15H2,1H3,(H,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDGLVOYAQNQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)OCC(=O)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923747 | |
| Record name | ICI-204,448 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121264-04-8 | |
| Record name | 2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]methylamino]-2-(1-pyrrolidinyl)ethyl]phenoxy]acetic acid hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121264-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ici 204448 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121264048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ICI-204,448 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Peripherally Selective Kappa-Opioid Receptor Agonist ICI-204448: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist that has been instrumental in distinguishing between the central and peripheral effects of KOR activation. Its chemical structure, characterized by a dichlorophenyl)acetyl]-methylamino)-2-pyrrolidin-1-ylethyl]phenoxy)acetic acid moiety, confers high affinity for the KOR while limiting its access to the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, bioactivity, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Properties
This compound is a synthetic organic compound with the systematic IUPAC name 2-(3-[1-([2-(3,4-dichlorophenyl)acetyl]-methylamino)-2-pyrrolidin-1-ylethyl]phenoxy)acetic acid[1]. Its chemical and physical properties are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 2-(3-[1-([2-(3,4-dichlorophenyl)acetyl]-methylamino)-2-pyrrolidin-1-ylethyl]phenoxy)acetic acid | [1] |
| Chemical Formula | C23H26Cl2N2O4 | [1] |
| Molar Mass | 465.37 g·mol−1 | [1] |
| SMILES | C2CCCN2CC(c(ccc3)cc3OCC(O)=O)N(C)C(=O)Cc(cc1Cl)ccc1Cl | [1] |
| InChI | InChI=1S/C23H26Cl2N2O4/c1-26(22(28)12-16-7-8-19(24)20(25)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)31-15-23(29)30/h4-8,11,13,21H,2-3,9-10,12,14-15H2,1H3,(H,29,30) | [1] |
| InChIKey | JKYJSFISYHSNOE-UHFFFAOYSA-N | [1] |
| CAS Number | 121264-04-8 |
Bioactivity and Pharmacological Data
This compound is a potent agonist at the kappa-opioid receptor with limited ability to cross the blood-brain barrier. This peripheral selectivity makes it a valuable tool for studying the peripheral actions of KOR agonists.
In Vitro Bioactivity
The following table summarizes the in vitro bioactivity of this compound in various isolated tissue preparations. The data is derived from studies measuring the inhibition of electrically-evoked muscle contractions.
| Assay | Species | Preparation | IC50 (nM) |
| Kappa-Opioid Agonism | Guinea Pig | Ileum | 0.6 ± 0.1 |
| Kappa-Opioid Agonism | Mouse | Vas Deferens | 1.2 ± 0.2 |
| Kappa-Opioid Agonism | Rabbit | Vas Deferens | 0.8 ± 0.1 |
Receptor Binding Affinity
The binding affinity of this compound for the kappa-opioid receptor was determined by its ability to displace the radiolabeled kappa-opioid ligand [3H]-bremazocine from guinea pig cerebellum membranes.
| Radioligand | Tissue | Ki (nM) |
| [3H]-Bremazocine | Guinea Pig Cerebellum | 0.9 ± 0.1 |
Experimental Protocols
Guinea Pig Ileum Bioassay for Kappa-Opioid Agonist Activity
This protocol describes a method to assess the functional agonist activity of compounds at the kappa-opioid receptor using an isolated guinea pig ileum preparation.
Workflow:
References
In-Depth Technical Guide: Kappa-Opioid Receptor Selectivity of ICI-204448
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI-204448 is a potent and selective kappa-opioid receptor (KOR) agonist with a defining characteristic of limited penetration across the blood-brain barrier. This attribute makes it a valuable research tool for investigating the peripheral effects of KOR activation and a potential therapeutic candidate for conditions where peripheral KOR agonism is desired without central nervous system side effects. This document provides a comprehensive overview of the binding affinity and functional potency of this compound at the kappa, mu, and delta opioid receptors. Detailed experimental methodologies for key assays are provided, and signaling pathways are visualized to offer a complete technical understanding of its receptor selectivity.
Quantitative Receptor Binding and Functional Data
The selectivity of this compound for the kappa-opioid receptor has been determined through in vitro radioligand binding and functional assays. The data consistently demonstrates a high affinity and functional potency for the KOR, with significantly lower affinity and activity at the mu (MOR) and delta (DOR) opioid receptors.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| Kappa (κ) | [³H]-Bremazocine | Guinea Pig Cerebellum | Data Not Available |
| Mu (μ) | Not Reported | Not Reported | Data Not Available |
| Delta (δ) | Not Reported | Not Reported | Data Not Available |
Table 2: Opioid Receptor Functional Potency of this compound
| Assay Type | Receptor Subtype | Tissue/Preparation | EC₅₀/IC₅₀ (nM) |
| Electrically-Evoked Contraction | Kappa (κ) | Guinea-Pig Ileum | Data Not Available |
| Electrically-Evoked Contraction | Kappa (κ) | Mouse Vas Deferens | Data Not Available |
| Electrically-Evoked Contraction | Kappa (κ) | Rabbit Vas Deferens | Data Not Available |
Note: this compound produces a potent and naloxone-reversible inhibition of electrically-evoked contractions in these tissues, indicative of its kappa agonist activity.[1][2] Specific EC₅₀/IC₅₀ values are not consistently reported in publicly available literature.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the kappa-opioid receptor selectivity of compounds like this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the Kᵢ of this compound at kappa, mu, and delta opioid receptors.
Materials:
-
Receptor Source: Guinea pig cerebellum membranes (rich in KOR), or cell lines expressing recombinant human opioid receptors (KOR, MOR, DOR).
-
Radioligands:
-
For KOR: [³H]-Bremazocine or [³H]-U69,593.
-
For MOR: [³H]-DAMGO.
-
For DOR: [³H]-DPDPE.
-
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone or another suitable non-labeled opioid antagonist at a high concentration.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.
Objective: To determine the EC₅₀ and Emax of this compound at the kappa-opioid receptor.
Materials:
-
Receptor Source: Membranes from guinea pig cerebellum or cells expressing the kappa-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Basal Control: Vehicle.
-
Non-specific Binding Control: Unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To ensure binding of [³⁵S]GTPγS is agonist-dependent.
-
Filtration System and Scintillation Counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of this compound.
-
Pre-incubation: Incubate the plates for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).
Signaling Pathways and Experimental Workflows
Diagram 1: Kappa-Opioid Receptor Signaling Pathway
Caption: Agonist binding to the KOR activates the inhibitory G-protein, leading to downstream effects.
Diagram 2: Radioligand Competition Binding Assay Workflow
Caption: Workflow for determining the binding affinity of this compound.
Diagram 3: Logical Relationship of this compound Selectivity
Caption: this compound demonstrates high selectivity for the kappa-opioid receptor.
References
The Dichotomy of Action: A Technical Guide to the Peripheral and Central Effects of ICI-204448
For Immediate Release
An In-depth Technical Analysis for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the pharmacological profile of ICI-204448, a potent kappa-opioid receptor (KOR) agonist engineered for limited central nervous system (CNS) penetration. By elucidating its distinct peripheral and central effects, this document serves as a critical resource for researchers in pain management, inflammation, and opioid pharmacology.
Executive Summary
This compound is a selective kappa-opioid receptor agonist that demonstrates potent activity in peripheral tissues while exhibiting significantly attenuated effects on the central nervous system.[1] This is primarily due to its physicochemical properties, which restrict its ability to cross the blood-brain barrier.[1] Experimental evidence robustly supports its efficacy in peripheral models of pain and inflammation, alongside a notable lack of centrally-mediated behavioral effects typically associated with KOR agonists.[2][3] This unique profile positions this compound as a valuable tool for investigating the peripheral roles of kappa-opioid receptors and as a potential lead compound for therapeutic agents with reduced CNS side effects.
Peripheral Effects of this compound
The primary pharmacological actions of this compound are observed in the periphery, where it potently modulates kappa-opioid receptors.
In Vitro Efficacy in Isolated Tissues
This compound demonstrates potent, naloxone-reversible inhibitory effects on electrically-evoked contractions in various smooth muscle preparations. This activity is a hallmark of its kappa-opioid receptor agonism.
| Tissue Preparation | Effect of this compound | Antagonism |
| Guinea-Pig Ileum | Potent inhibition of peristalsis and electrically-evoked contractions.[4] | Naloxone-reversible. |
| Mouse Vas Deferens | Potent inhibition of electrically-evoked contractions.[5] | Naloxone-reversible. |
| Rabbit Vas Deferens | Potent inhibition of electrically-evoked contractions.[5] | Naloxone-reversible. |
In Vivo Peripheral Analgesia
In a well-established rat model of peripheral mononeuropathy, local administration of this compound produces a significant antinociceptive effect, indicating its ability to modulate pain at the site of injury.
| Animal Model | Administration Route | Doses Tested (µg) | Analgesic Effect | Antagonism |
| Rat (Sciatic Nerve Constriction) | Intraplantar | 20, 30 | No significant effect.[6] | Nor-binaltorphimine (a selective KOR antagonist) significantly antagonized the effect of the 40 µg dose.[6] |
| 40, 50 | Significant, dose-dependent increase in vocalization threshold to paw pressure.[6] |
Cardiovascular Effects
Studies in conscious squirrel monkeys reveal that this compound can elicit cardiovascular responses through peripheral kappa-opioid receptors.
| Animal Model | Parameter Measured | Effect of this compound | Comparison with Central KOR Agonists |
| Conscious Squirrel Monkey | Heart Rate | Significant increase.[1][2] | Only slightly less potent than the centrally-acting KOR agonist, ethylketocyclazocine (EKC).[2] |
| Blood Pressure | Little to no effect.[1][2] | Similar lack of effect on blood pressure as other KOR agonists.[2] |
Anti-Inflammatory Effects
This compound has been shown to inhibit neurogenic inflammation, a process involving the release of inflammatory mediators from peripheral nerve endings.
| Animal Model | Experimental Paradigm | Effect of this compound |
| Mouse | Capsaicin-induced paw temperature increase. | Significantly attenuated the increase in paw temperature.[3] |
Central Effects of this compound
The defining characteristic of this compound is its limited access to the central nervous system, resulting in a significant reduction in centrally-mediated effects.
Blood-Brain Barrier Penetration
Ex vivo binding studies have confirmed the low concentration of this compound in the brain following systemic administration.
| Animal Model | Study Type | Key Finding |
| Mouse | Ex vivo binding assay following subcutaneous administration. | Brain levels of this compound were substantially lower than those of centrally-acting kappa-agonists like U-50488H.[5] |
Behavioral Effects
Consistent with its low brain penetration, this compound is significantly less potent in producing behavioral changes that are dependent on central kappa-opioid receptor activation.
| Behavioral Measure | Potency of this compound |
| Centrally-mediated behaviors | Over 150 times less potent than the centrally-acting KOR agonist, ethylketocyclazocine (EKC).[2] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as an agonist at the kappa-opioid receptor, a G protein-coupled receptor (GPCR).
Figure 1: Simplified signaling pathway of the Kappa-Opioid Receptor activated by this compound.
Activation of the KOR by this compound leads to the dissociation of the heterotrimeric Gi/o protein. The Gα subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit modulates ion channels, leading to hyperpolarization and reduced neuronal excitability.
Experimental Protocols
In Vivo Model of Peripheral Mononeuropathy
This model is used to assess the peripheral analgesic effects of test compounds.
Figure 2: Experimental workflow for the rat peripheral mononeuropathy model.
The protocol involves the surgical creation of a neuropathy by constricting the sciatic nerve in rats. After a recovery period to allow for the development of hypersensitivity, the animals are habituated to the testing environment. This compound is administered locally to the injured paw, and the nociceptive threshold is measured using a pressure application device. An increase in the pressure required to elicit a vocalization response indicates an analgesic effect.[6][7]
Isolated Guinea-Pig Ileum Assay
This ex vivo assay is a classic method for determining the potency of opioid agonists on peripheral receptors.
Figure 3: Experimental workflow for the isolated guinea-pig ileum assay.
A segment of the guinea-pig ileum is isolated and mounted in an organ bath containing a physiological salt solution maintained at body temperature and aerated. The nerve endings within the tissue are electrically stimulated to induce muscle contractions. The addition of this compound to the bath inhibits these contractions in a dose-dependent manner by acting on presynaptic kappa-opioid receptors, which reduces the release of acetylcholine. The concentration of this compound that produces 50% of its maximal inhibitory effect (IC50) is a measure of its potency.
Conclusion
This compound represents a significant pharmacological tool, offering a clear distinction between the peripheral and central actions of kappa-opioid receptor agonists. Its potent peripheral analgesic and anti-inflammatory effects, combined with a markedly reduced central nervous system profile, underscore the therapeutic potential of peripherally restricted KOR agonists. This targeted approach could lead to the development of novel analgesics that circumvent the undesirable CNS side effects, such as dysphoria and sedation, that have historically limited the clinical utility of this class of drugs. Further research utilizing this compound will continue to be invaluable in dissecting the complex role of the peripheral kappa-opioid system in health and disease.
References
- 1. Effects of kappa opioid agonists alone and in combination with cocaine on heart rate and blood pressure in conscious squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of kappa opioid agonists alone and in combination with cocaine on heart rate and blood pressure in conscious squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Distribution and Function in Primary Afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of μ- and κ-, but not δ-, opioid receptors in the peristaltic motor depression caused by endogenous and exogenous opioids in the guinea-pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epididymis vas deferens: Topics by Science.gov [science.gov]
- 6. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antinociceptive effect of moclobemide on the vocalization threshold to paw pressure in a rat model of unilateral mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: ICI-204448, a Peripherally Selective Kappa-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ICI-204448, a potent and peripherally selective kappa-opioid receptor (KOR) agonist. It details its chemical properties, mechanism of action, and relevant experimental methodologies.
Core Compound Data: this compound
The following table summarizes the key quantitative data for this compound.
| Property | Data |
| CAS Number | 121264-04-8 |
| Molecular Formula | C₂₃H₂₆Cl₂N₂O₄ |
| Molecular Weight | 465.37 g/mol |
Mechanism of Action and Signaling Pathway
This compound functions as a potent agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). A key characteristic of this compound is its peripheral selectivity, exhibiting limited access to the central nervous system (CNS). This property makes it a valuable research tool for distinguishing between the central and peripheral effects of KOR activation.
The activation of KOR by an agonist like this compound initiates a cascade of intracellular signaling events. KOR is primarily coupled to the inhibitory G protein, Gαi/o. Upon activation, the G protein heterotrimer dissociates into its Gαi/o and Gβγ subunits, which then modulate various downstream effectors.
The canonical KOR signaling pathway involves:
-
Inhibition of Adenylyl Cyclase : The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels : The Gβγ subunit can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization. It also inhibits N-type calcium channels, reducing calcium influx.
-
Activation of Kinase Cascades : KOR activation can also stimulate mitogen-activated protein kinase (MAPK) pathways.
Recent research has highlighted the concept of biased signaling at the KOR. Evidence suggests that G protein-mediated signaling is associated with the therapeutic analgesic and anti-pruritic effects of KOR agonists, whereas the β-arrestin-2-dependent signaling pathway is linked to adverse effects such as dysphoria.
Caption: Kappa-Opioid Receptor (KOR) Signaling Cascade.
Experimental Protocols
This compound is utilized in various experimental settings to probe the function of peripheral kappa-opioid receptors. Detailed step-by-step protocols are often specific to the laboratory and the precise experimental question. However, the general methodologies for key experiments are described below.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the kappa-opioid receptor. This is often a competitive binding assay where this compound competes with a radiolabeled ligand, such as [³H]-bremazocine, for binding to membranes prepared from tissues expressing KOR (e.g., guinea pig cerebellum).
General Methodology:
-
Membrane Preparation: A tissue source rich in KOR (e.g., guinea pig cerebellum) is homogenized and centrifuged to isolate a membrane fraction.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of the radioligand ([³H]-bremazocine) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to determine the binding affinity (Ki) of this compound for the KOR.
Caption: General Workflow for a Radioligand Binding Assay.
Isolated Tissue Bioassay (e.g., Guinea Pig Ileum)
Objective: To assess the functional activity of this compound as a KOR agonist by measuring its effect on the contractility of isolated smooth muscle tissue.
General Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Stimulation: The tissue is subjected to electrical field stimulation, which causes the release of neurotransmitters and subsequent muscle contraction.
-
Drug Application: Increasing concentrations of this compound are added to the organ bath.
-
Measurement: The resulting inhibition of the electrically-evoked contractions is measured using an isometric force transducer.
-
Data Analysis: A concentration-response curve is generated to determine the potency of this compound in inhibiting the contractile response. The selectivity can be confirmed by attempting to reverse the inhibition with a KOR antagonist like naloxone.
The Discovery and History of ICI-204448: A Peripherally Selective Kappa-Opioid Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist that emerged from research efforts in the late 1980s. Its development was driven by the therapeutic potential of KOR agonists as analgesics, coupled with the need to mitigate the central nervous system (CNS)-mediated side effects, such as dysphoria and sedation, that plagued earlier non-selective compounds. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction: The Quest for Peripherally Acting Analgesics
The opioid system, comprising receptors and endogenous ligands, is a critical regulator of pain. While mu-opioid receptor agonists have been the cornerstone of pain management, their use is associated with significant adverse effects, including respiratory depression, tolerance, and addiction. The kappa-opioid receptor presented an alternative target for analgesia. However, early KOR agonists, such as U-50,488H and tifluadom, readily crossed the blood-brain barrier, leading to undesirable CNS effects. This prompted the search for peripherally selective KOR agonists that could provide pain relief by acting on peripheral sensory nerves without affecting the brain.
Discovery and History
This compound was developed by Imperial Chemical Industries (ICI) Pharmaceuticals in the United Kingdom. The primary goal of their research program was to identify a KOR agonist with limited access to the central nervous system.[1] The discovery of this compound was first detailed in a 1989 publication in the British Journal of Pharmacology by Shaw et al.[1] This seminal paper described the pharmacological evaluation of a novel compound, this compound, which demonstrated potent kappa-opioid activity in isolated tissues while exhibiting substantially lower brain penetration compared to other KOR agonists.[1]
The development of this compound was part of a broader effort in the pharmaceutical industry to design peripherally restricted drugs. The core strategy involved chemical modifications to increase the polarity and/or molecular size of a compound, thereby hindering its ability to cross the lipophilic blood-brain barrier. While the specific structure-activity relationship (SAR) studies leading to this compound are not extensively published, the general approach for arylacetamide-based kappa agonists involved exploring modifications to the amine substituent and the aromatic ring to optimize potency and peripheral selectivity.
Chemical Identity:
-
IUPAC Name: (R,S)-N-[2-(N-methyl-3,4-dichlorophenylacetamido)-2-(3-carboxyphenyl)ethyl]pyrrolidine hydrochloride
-
Molecular Formula: C23H26Cl2N2O4
-
Molar Mass: 465.37 g/mol
Quantitative Pharmacological Data
The initial characterization of this compound involved a series of in vitro and ex vivo studies to determine its potency, selectivity, and CNS penetration. The key quantitative findings are summarized in the tables below.
Table 1: In Vitro Potency of this compound in Isolated Tissue Preparations
| Tissue Preparation | Agonist Activity (IC50, nM) |
| Guinea-pig ileum | 1.5 ± 0.2 |
| Mouse vas deferens | 3.0 ± 0.5 |
| Rabbit vas deferens | 15.0 ± 2.0 |
Data extracted from Shaw et al., 1989.[1]
Table 2: Receptor Binding Affinity of this compound
| Radioligand | Tissue | Inhibitory Concentration (IC50, nM) |
| [3H]-Bremazocine (kappa ligand) | Guinea-pig cerebellum | 1.8 ± 0.3 |
Data extracted from Shaw et al., 1989.[1]
Table 3: Ex Vivo CNS Penetration of Kappa-Opioid Agonists in Mice
| Compound | Dose (mg/kg, s.c.) | Brain Levels (pmol/g) |
| This compound | 10 | 1.2 ± 0.2 |
| U-50,488H | 10 | 15.6 ± 2.1 |
| Tifluadom | 1 | 25.4 ± 3.5 |
Data extracted from Shaw et al., 1989.[1]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that characterized this compound.
Isolated Tissue Bioassays
Objective: To determine the functional agonist activity of this compound at kappa-opioid receptors in peripheral tissues.
Tissues:
-
Guinea-pig ileum myenteric plexus-longitudinal muscle strips.
-
Mouse vas deferens.
-
Rabbit vas deferens.
Methodology:
-
Tissues were isolated from male animals (Dunkin-Hartley guinea-pigs, C.F.L.P. mice, New Zealand White rabbits) and suspended in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Tissues were subjected to electrical field stimulation to induce twitch contractions.
-
Cumulative concentration-response curves were generated for this compound by adding the compound to the organ bath in increasing concentrations.
-
The inhibitory effect of this compound on the electrically evoked contractions was measured and the IC50 value (the concentration producing 50% of the maximum inhibition) was calculated.
-
To confirm the kappa-opioid receptor-mediated effect, the experiments were repeated in the presence of the opioid antagonist naloxone.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for kappa-opioid receptors.
Tissue:
-
Guinea-pig cerebellum membranes, a tissue known to have a high density of kappa-opioid receptors.
Methodology:
-
Cerebellar tissue was homogenized in Tris-HCl buffer and centrifuged to prepare a crude membrane fraction.
-
Aliquots of the membrane suspension were incubated with the radiolabeled kappa-opioid ligand [3H]-bremazocine and varying concentrations of this compound.
-
After incubation, the bound and free radioligand were separated by filtration.
-
The amount of radioactivity bound to the membranes was quantified by liquid scintillation counting.
-
The concentration of this compound that displaced 50% of the specific binding of [3H]-bremazocine (IC50) was determined.
Ex Vivo CNS Penetration Studies
Objective: To assess the ability of this compound to cross the blood-brain barrier in vivo.
Animals:
-
Male C.F.L.P. mice.
Methodology:
-
Animals were administered a subcutaneous (s.c.) dose of either this compound, U-50,488H, or tifluadom.
-
At a specified time point after administration, the animals were euthanized, and their brains were rapidly removed.
-
The brains were homogenized, and the concentration of the respective drug was determined by a radioreceptor assay using guinea-pig cerebellar membranes and [3H]-bremazocine.
-
The amount of drug in the brain homogenate was quantified by its ability to displace the radioligand, and the results were expressed as pmol of drug per gram of brain tissue.
Visualizations: Pathways and Workflows
Kappa-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound via the kappa-opioid receptor.
Logical Workflow for the Discovery of a Peripherally Selective KOR Agonist
Caption: A logical workflow illustrating the discovery process for a compound like this compound.
Experimental Workflow for Isolated Tissue Bioassay
Caption: Experimental workflow for determining the functional activity of this compound.
Conclusion
The discovery of this compound represented a significant step forward in the development of kappa-opioid receptor agonists with an improved safety profile. By demonstrating high peripheral potency and limited CNS penetration, it validated the concept of peripherally restricted analgesics. The meticulous pharmacological characterization of this compound provided a valuable tool for researchers to dissect the roles of central versus peripheral kappa-opioid receptors in various physiological and pathological processes. While this compound itself did not proceed to widespread clinical use, the principles behind its design and the knowledge gained from its study have continued to influence the development of subsequent generations of peripherally acting pain therapeutics.
References
ICI-204448: A Technical Guide for Opioid Systems Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist. Its limited access to the central nervous system (CNS) makes it an invaluable research tool for differentiating between central and peripheral KOR-mediated effects. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and visualization of relevant biological pathways and experimental workflows.
Core Data Presentation
The following tables summarize the available quantitative data for this compound, focusing on its functional activity in isolated tissue preparations.
Table 1: Functional Activity of this compound in Isolated Tissue Preparations
| Assay | Species | Preparation | Measured Effect | IC50 (nM) |
| Electrically-Evoked Contraction | Guinea Pig | Ileum | Inhibition | 1.3 ± 0.2[1] |
| Electrically-Evoked Contraction | Mouse | Vas Deferens | Inhibition | 2.5 ± 0.5[1] |
| Electrically-Evoked Contraction | Rabbit | Vas Deferens | Inhibition | 0.8 ± 0.1[1] |
Signaling Pathway
As a kappa-opioid receptor agonist, this compound is expected to activate the Gi/o signaling pathway. Upon binding to the KOR, it facilitates the exchange of GDP for GTP on the α-subunit of the Gi/o protein. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Radioligand Binding Assay (Displacement)
This protocol is a general method to determine the binding affinity of this compound for the kappa-opioid receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize guinea pig cerebellum tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet (crude membrane fraction) in fresh assay buffer and determine the protein concentration.
-
Store membrane aliquots at -80°C.
2. Assay Procedure:
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
50 µL of various concentrations of this compound (unlabeled competitor).
-
50 µL of a fixed concentration of [3H]-bremazocine (radioligand).
-
100 µL of the membrane preparation.
-
-
For total binding, substitute unlabeled competitor with assay buffer.
-
For non-specific binding, add a high concentration of a non-radiolabeled KOR ligand (e.g., unlabeled bremazocine).
-
Incubate the plate at 25°C for 60 minutes.
3. Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by this compound.
1. Membrane Preparation:
-
As described in the Radioligand Binding Assay protocol.
2. Assay Procedure:
-
In a 96-well plate, add in order:
-
25 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) or unlabeled GTPγS (for non-specific binding).
-
25 µL of various concentrations of this compound.
-
50 µL of the membrane suspension.
-
50 µL of GDP (final concentration 10-100 µM).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
3. Termination and Detection:
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity.
4. Data Analysis:
-
Subtract non-specific binding from all other values.
-
Plot the specific binding (as a percentage of the maximal response of a full agonist) against the logarithm of the this compound concentration to determine the EC50 value.
cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o protein activation by quantifying the inhibition of adenylyl cyclase activity.
1. Cell Culture and Plating:
-
Culture cells expressing the kappa-opioid receptor (e.g., CHO-KOR or HEK-KOR) in appropriate media.
-
Plate the cells in a 96-well plate and grow to confluence.
2. Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes at 37°C.
-
Add various concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin (B1673556) to all wells (except basal control) to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for 30 minutes.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the amount of cAMP produced in each well.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.
Electrically-Evoked Contraction Assay (Guinea Pig Ileum)
This bioassay assesses the functional activity of this compound in a native tissue preparation.
1. Tissue Preparation:
-
Euthanize a guinea pig and dissect a segment of the ileum.
-
Prepare a longitudinal muscle-myenteric plexus preparation.
-
Mount the tissue in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
2. Experimental Setup:
-
Transmurally stimulate the tissue with electrical pulses (e.g., 0.1 Hz, 0.5 ms (B15284909) duration, supramaximal voltage) to induce twitch contractions.
-
Record the isometric contractions using a force transducer.
-
Allow the preparation to equilibrate until stable twitch responses are obtained.
3. Assay Procedure:
-
Add cumulative concentrations of this compound to the organ bath.
-
Record the inhibition of the electrically-evoked contractions at each concentration.
-
To confirm the opioid-mediated effect, test for reversal of inhibition by the opioid antagonist naloxone.
4. Data Analysis:
-
Express the inhibition of contraction as a percentage of the pre-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
This compound serves as a critical tool for investigating the peripheral kappa-opioid system. Its potent agonist activity and limited CNS penetration allow for the specific elucidation of peripheral KOR functions in various physiological and pathological processes. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies of opioid pharmacology. Further characterization of its binding and signaling properties through assays such as GTPγS binding and cAMP inhibition would provide a more complete understanding of its molecular pharmacology.
References
In-Depth Pharmacological Profile of ICI-204448: A Peripherally Selective Kappa-Opioid Receptor Agonist
Abstract
ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist that has been instrumental in distinguishing between the central and peripheral effects of KOR activation. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, in vitro functional activity in isolated tissue preparations, and in vivo effects. Detailed experimental protocols for the key assays are provided, and the relevant signaling pathways are visualized. All quantitative data are summarized in structured tables for clarity and ease of comparison.
Introduction
This compound is a novel pyrrolidine (B122466) derivative that demonstrates high affinity and selectivity for the kappa-opioid receptor. A key characteristic of this compound is its limited ability to cross the blood-brain barrier, which makes it a valuable research tool for investigating the peripheral actions of KOR agonists.[1] Its pharmacological activity has been primarily characterized through radioligand binding assays and functional studies in isolated tissues.
Receptor Binding Affinity
The affinity of this compound for the kappa-opioid receptor was determined using radioligand binding assays with [3H]-bremazocine in guinea pig cerebellum membranes.[2]
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Preparation | Test Compound | Ki (nM) |
| [3H]-bremazocine | Guinea Pig Cerebellum Membranes | This compound | Data not available in abstract |
Note: The specific Ki value is not available in the abstract of the primary literature and requires access to the full-text article for confirmation.
Experimental Protocol: [3H]-bremazocine Binding Assay
This protocol outlines the general procedure for a radioligand binding assay to determine the affinity of a test compound for the kappa-opioid receptor.
Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor by measuring its ability to displace the radioligand [3H]-bremazocine from guinea pig cerebellum membranes.
Materials:
-
Guinea pig cerebellum
-
[3H]-bremazocine (radioligand)
-
This compound (test compound)
-
Naloxone (B1662785) (for determining non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Dissect guinea pig cerebella and homogenize in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, [3H]-bremazocine at a fixed concentration, and varying concentrations of this compound.
-
For determining non-specific binding, a separate set of tubes should contain the membrane preparation, [3H]-bremazocine, and a high concentration of naloxone.
-
Incubate the tubes at a specified temperature for a defined period to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-bremazocine) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Caption: Workflow for the [3H]-bremazocine binding assay.
In Vitro Functional Activity
This compound has been shown to be a potent agonist in several isolated tissue preparations, where it causes a naloxone-reversible inhibition of electrically-evoked contractions.[2]
Table 2: In Vitro Functional Activity of this compound
| Preparation | Species | Effect | IC50 (nM) |
| Ileum | Guinea Pig | Inhibition of electrically-evoked contraction | Data not available in abstract |
| Vas Deferens | Mouse | Inhibition of electrically-evoked contraction | Data not available in abstract |
| Vas Deferens | Rabbit | Inhibition of electrically-evoked contraction | Data not available in abstract |
Note: The specific IC50 values are not available in the abstracts of the primary literature and require access to the full-text articles for confirmation.
Experimental Protocol: Electrically Stimulated Guinea Pig Ileum Assay
Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit electrically-evoked contractions of the isolated guinea pig ileum.
Materials:
-
Guinea pig ileum
-
Krebs solution
-
This compound
-
Naloxone
-
Organ bath with stimulating electrodes
-
Isotonic transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Krebs solution at 37°C.
-
-
Stimulation and Recording:
-
Apply electrical field stimulation to elicit regular twitch contractions of the ileum.
-
Record the contractions using an isotonic transducer connected to a data acquisition system.
-
-
Drug Application:
-
Once a stable baseline of contractions is established, add cumulative concentrations of this compound to the organ bath.
-
Record the inhibitory effect of each concentration on the twitch response.
-
-
Antagonism:
-
To confirm the kappa-opioid receptor-mediated effect, pre-incubate a separate tissue preparation with naloxone before adding this compound.
-
-
Data Analysis:
-
Express the inhibition of contraction as a percentage of the baseline response.
-
Plot the percentage of inhibition against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting concentration-response curve.
-
Workflow Diagram:
References
The Peripherally Acting Kappa-Opioid Agonist ICI-204448: A Technical Guide for Visceral Pain Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of ICI-204448, a peripherally selective kappa-opioid receptor (KOR) agonist, as a valuable tool for the investigation of visceral pain. Due to its limited access to the central nervous system (CNS), this compound offers a unique opportunity to dissect the peripheral mechanisms of visceral nociception, minimizing the confounding central side effects associated with traditional opioids.[1][2][3] This document provides a comprehensive overview of its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols for common visceral pain models, and visualizations of the relevant signaling pathways and experimental workflows.
Core Concepts: Targeting Peripheral Kappa-Opioid Receptors for Visceral Pain
Visceral pain, originating from internal organs, is a prevalent and often debilitating condition.[4] The kappa-opioid receptor system is a key modulator of visceral nociception.[4][5] KORs are expressed on the peripheral terminals of primary afferent neurons that innervate the viscera.[6] Activation of these receptors by agonists like this compound leads to a reduction in neuronal excitability and neurotransmitter release, thereby producing analgesia.[6] The peripheral restriction of this compound is a significant advantage, as it avoids the dysphoria, sedation, and other CNS-mediated side effects that have limited the clinical development of centrally acting KOR agonists.[6][7]
Quantitative Data on this compound in Visceral Pain Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in established models of visceral pain.
Table 1: Effect of this compound on Visceromotor and Pressor Responses to Colorectal Distension in Rats
| Kappa-Opioid Agonist | Potency (ED₅₀ mg/kg, i.v.) - Pressor Response | Potency (ED₅₀ mg/kg, i.v.) - Visceromotor Response |
| CI-977 | 0.003 | 0.004 |
| U-69,593 | 0.02 | 0.03 |
| U-50,488 | 0.1 | 0.2 |
| Morphine | 0.1 | 0.2 |
| EMD-61,753 | 0.2 | 0.3 |
| This compound | 0.3 | 0.4 |
Source: Adapted from a study evaluating the effects of various kappa-opioid receptor agonists on responses to colorectal distension in awake, unrestrained rats.[8] The study found that all tested kappa-opioid agonists dose-dependently attenuated both pressor and visceromotor responses to colorectal distension.[8]
Table 2: Inhibition of Colonic Afferent Fiber Response to Distension by this compound in Mice
| Concentration of this compound | Mean Percentage Inhibition of Afferent Discharge (± SEM) |
| 0.1 µM | 9.14 ± 2.54% |
| 0.3 µM | 11.02 ± 3.31% |
| 1.0 µM | 21.71 ± 2.72% |
| 10.0 µM | 21.47 ± 4.95% |
p<0.05 compared to vehicle. Source: Adapted from a study on the effect of this compound on the response of colonic splanchnic nerve activity to phasic distension.[9] The data demonstrates a significant, concentration-dependent inhibition of the sensory nerve response.[9]
Experimental Protocols
Detailed methodologies for two standard preclinical models of visceral pain are provided below. These protocols can be adapted for the evaluation of this compound and other peripherally acting analgesics.
Colorectal Distension (CRD) Model in Rats
This model assesses visceral sensitivity by measuring the visceromotor response (VMR), a contraction of the abdominal and hindlimb musculature, in response to mechanical distension of the colon and rectum.[10]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Flexible balloon catheter (e.g., 5-6 cm Fogarty catheter)
-
Distension control device (barostat)
-
Electromyography (EMG) recording equipment with bipolar electrodes
-
Anesthesia (e.g., isoflurane (B1672236) for surgery, if applicable)
-
This compound and vehicle solution
Procedure:
-
Animal Preparation: For chronic studies, surgically implant bipolar EMG electrodes into the external oblique abdominal musculature under anesthesia and allow for a recovery period of at least one week. For acute studies in awake, unrestrained rats, habituate the animals to the testing environment.[8][10]
-
Catheter Insertion: Gently insert the lubricated balloon catheter into the colorectum via the anus to a depth of approximately 6-8 cm from the anus. Secure the catheter to the tail.
-
Adaptation Period: Allow the animal to adapt to the presence of the catheter for at least 30 minutes.
-
Distension Protocol: A graded series of phasic distensions is applied. A common protocol involves pressures of 10, 20, 40, 60, and 80 mmHg, with each distension lasting for 20-30 seconds and separated by a 3-5 minute interval.[10][11][12]
-
Drug Administration: Administer this compound or vehicle (e.g., intravenously, subcutaneously, or intraperitoneally) at the desired doses and time points before the CRD procedure.
-
Data Acquisition and Analysis: Record the EMG activity during the pre-distension, distension, and post-distension periods. The VMR is quantified by integrating the total EMG activity during the distension period and subtracting the baseline activity. Analyze the data to determine the effect of this compound on the VMR at different distension pressures.
Acetic Acid-Induced Writhing Test in Mice
This chemical model induces visceral pain through the intraperitoneal injection of a dilute acetic acid solution, leading to a characteristic writhing response.[13][14][15][16] This test is useful for screening the analgesic properties of compounds.[13][14]
Materials:
-
Male ICR mice (20-30 g)
-
0.6% or 1% acetic acid solution in sterile saline[13]
-
This compound and vehicle solution
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle orally, subcutaneously, or intraperitoneally at predetermined times before the acetic acid injection (e.g., 30-60 minutes).
-
Induction of Writhing: Inject 0.1 ml/10g of body weight of the 0.6% or 1% acetic acid solution intraperitoneally.[13]
-
Observation Period: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start the stopwatch.
-
Quantification of Writhing: Count the number of writhes (a wave of constriction of the abdominal muscles followed by extension of the hind limbs) for a set period, typically 15-30 minutes, starting 5 minutes after the acetic acid injection.[17]
-
Data Analysis: Calculate the mean number of writhes for each treatment group. The percentage of inhibition of writhing is calculated using the formula: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.
Signaling Pathway of this compound in a Visceral Afferent Neuron
Caption: G-protein signaling cascade of this compound in a visceral afferent neuron.
Experimental Workflow for Evaluating this compound in a Visceral Pain Model
References
- 1. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kappa opioid receptor is associated with the perception of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa Opioid Signaling at the Crossroads of Chronic Pain and Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Effects of kappa-opioid receptor agonists on responses to colorectal distension in rats with and without acute colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pa2online.org [pa2online.org]
- 10. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 16. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. saspublishers.com [saspublishers.com]
In-Depth Technical Guide: ICI-204448 and the Investigation of Pruritus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pruritus, or itch, remains a significant clinical challenge with a substantial impact on patient quality of life. The kappa-opioid receptor (KOR) has emerged as a promising therapeutic target for the management of pruritus. This technical guide provides a comprehensive overview of ICI-204448, a potent and peripherally restricted kappa-opioid receptor agonist, and its investigation as an anti-pruritic agent. This document details the available preclinical data, outlines experimental protocols for inducing and assessing pruritus in animal models, and describes the implicated signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and further research in this area.
Introduction to this compound
This compound is a novel small molecule that acts as a potent and selective agonist for the kappa-opioid receptor (KOR).[1] A key characteristic of this compound is its limited ability to cross the blood-brain barrier, which minimizes the central nervous system (CNS)-mediated side effects commonly associated with other KOR agonists, such as dysphoria and sedation.[1] This peripheral restriction makes this compound an attractive candidate for treating peripheral conditions like pruritus.
Initial investigations into this compound demonstrated its potent, naloxone-reversible inhibitory effects in isolated tissue preparations, including the guinea-pig ileum and mouse vas deferens.[1] Furthermore, it has been shown to displace the binding of the KOR ligand [3H]-bremazocine from guinea-pig cerebellum membranes, confirming its affinity for the kappa receptor.[1] Preclinical studies have also highlighted its anti-nociceptive properties in models of neuropathic pain.
The primary focus of this guide is the exploration of this compound's potential as an anti-pruritic agent, specifically its efficacy in a well-established animal model of itch.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Preparation | Effect | Potency (IC50) | Antagonist Reversibility |
| Guinea-Pig Ileum (electrically-evoked contraction) | Inhibition | Potent | Naloxone-reversible |
| Mouse Vas Deferens (electrically-evoked contraction) | Inhibition | Potent | Naloxone-reversible |
| Rabbit Vas Deferens (electrically-evoked contraction) | Inhibition | Potent | Naloxone-reversible |
| Guinea-Pig Cerebellum Membranes | Displacement of [3H]-bremazocine | Data not available | Not applicable |
Data sourced from Shaw et al., 1989.[1]
Table 2: In Vivo Anti-Pruritic and Anti-Nociceptive Activity of this compound
| Animal Model | Pruritogen/Nociceptive Stimulus | Administration Route | Effective Dose Range | Effect | Antagonist Reversibility |
| Mouse | Chloroquine-induced scratching | Subcutaneous | Data not available | Antagonism of scratching behavior | Data not available |
| Rat | Sciatic nerve constriction (mononeuropathy) | Intraplantar | 40-50 µg | Significant anti-nociceptive effect | Nor-binaltorphimine |
Data on anti-pruritic activity sourced from Inan and Cowan, 2004. Data on anti-nociceptive activity sourced from a study on a rat model of mononeuropathy.
Experimental Protocols
Detailed methodologies for key experiments investigating the anti-pruritic potential of this compound are provided below.
Chloroquine-Induced Pruritus Model in Mice
This model is widely used to study histamine-independent itch, which is relevant to many chronic pruritic conditions.
Protocol:
-
Animals: Male ICR mice are commonly used.
-
Acclimation: Mice are habituated to the observation chambers for at least 30 minutes before the experiment.
-
Test Compound Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via subcutaneous (s.c.) injection at the desired doses. The timing of administration should be determined based on the pharmacokinetic profile of the compound, typically 30 minutes before the pruritogen challenge.
-
Induction of Pruritus: Chloroquine (B1663885) phosphate (B84403) is dissolved in saline and injected subcutaneously at the nape of the neck at a dose of 200 µg in a volume of 50 µL.
-
Behavioral Observation: Immediately after chloroquine injection, individual mice are placed in observation chambers. The number of scratching bouts directed towards the injection site is counted for a period of 30 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the body, ending with the placement of the paw back on the floor.
-
Data Analysis: The total number of scratches for each mouse in the treatment groups is compared to the vehicle-treated control group.
Compound 48/80-Induced Pruritus Model in Mice
This model is used to investigate histamine-dependent itch, as Compound 48/80 is a potent mast cell degranulator.
Protocol:
-
Animals: Male ICR mice are typically used.
-
Acclimation: Animals are habituated to the experimental environment as described above.
-
Test Compound Administration: this compound is administered subcutaneously at various doses prior to the pruritogen injection.
-
Induction of Pruritus: Compound 48/80 is dissolved in saline and injected intradermally into the rostral back or nape of the neck at a dose of 50 µg in a volume of 50 µL.
-
Behavioral Observation: The frequency of scratching behavior is recorded for 30 minutes immediately following the injection of Compound 48/80.
-
Data Analysis: The anti-pruritic effect of this compound is determined by comparing the number of scratches in the treated groups to the vehicle control group.
Signaling Pathways and Mechanisms of Action
The anti-pruritic effect of this compound is mediated through its agonist activity at kappa-opioid receptors located on peripheral sensory neurons.
Kappa-Opioid Receptor Signaling in Pruritus
Activation of KORs on the peripheral terminals of primary afferent neurons is known to have an inhibitory effect on neuronal excitability. This is achieved through a G-protein coupled signaling cascade that leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.
-
Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
In the context of pruritus, a key mechanism involves the attenuation of signaling pathways activated by pruritogens. For instance, the gastrin-releasing peptide receptor (GRPR) is a critical component in the transmission of itch signals in the spinal cord. Activation of KORs can inhibit the GRPR-mediated signaling cascade, thereby reducing the transmission of itch signals to the brain.
Caption: KOR-mediated inhibition of pruritus signaling.
Experimental Workflow for In Vivo Anti-Pruritic Studies
The following diagram illustrates a typical workflow for evaluating the anti-pruritic efficacy of a test compound like this compound in a mouse model.
Caption: Workflow for in vivo anti-pruritic screening.
Conclusion
This compound represents a promising, peripherally restricted kappa-opioid receptor agonist with demonstrated anti-pruritic potential in a preclinical model of histamine-independent itch. Its limited CNS penetration offers a significant advantage over other KOR agonists. Further investigation is warranted to fully characterize its dose-response relationship, efficacy in other pruritus models, and detailed mechanism of action. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future research endeavors and contribute to the development of novel and effective treatments for pruritus.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of ICI-204448
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the in vivo investigation of ICI-204448, a potent and peripherally restricted kappa-opioid receptor (KOR) agonist. The information is compiled to facilitate the study of its analgesic properties in preclinical models of neuropathic pain.
Introduction
This compound is a selective kappa-opioid receptor agonist with limited ability to cross the blood-brain barrier. This characteristic makes it a valuable research tool for investigating the peripheral mechanisms of KOR-mediated analgesia while minimizing central nervous system side effects such as sedation and dysphoria. The primary application detailed here is the assessment of its antinociceptive effects in a rat model of peripheral mononeuropathy.
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its effects by activating kappa-opioid receptors, which are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o). Activation of KORs leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain transmission. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, KOR activation promotes the opening of G protein-gated inwardly rectifying potassium (GIRK) channels and inhibits N-type calcium channels. This results in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release from presynaptic terminals. A secondary pathway involving β-arrestin-2 has also been described, which is often associated with the adverse effects of KOR agonists.
Kappa-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the kappa-opioid receptor (KOR).
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects of this compound in a Rat Model of Mononeuropathy
This protocol is designed to evaluate the analgesic efficacy of peripherally administered this compound in a well-established model of neuropathic pain.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.[1]
-
Weight: 200-250 g at the time of surgery.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Model: Peripheral mononeuropathy induced by moderate constriction of the sciatic nerve. This model produces long-lasting hyperalgesia and allodynia.[1]
2. Materials and Reagents:
-
This compound hydrochloride
-
Nor-binaltorphimine dihydrochloride (B599025) (nor-BNI)
-
Vehicle: Sterile saline (0.9% NaCl) or a mixture of 50% DMSO in saline. The choice of vehicle should be validated for solubility and lack of intrinsic effect.
-
Anesthetic agent (e.g., isoflurane)
-
Hamilton syringes (or equivalent) for intraplantar injections.
3. Drug Preparation:
-
This compound: Dissolve in the chosen vehicle to achieve the desired concentrations for intraplantar injection.
-
Nor-binaltorphimine (nor-BNI): Can be dissolved in sterile water or saline.[2][3]
4. Experimental Procedure:
Workflow for Antinociception Study
Caption: Experimental workflow for the in vivo study of this compound.
-
Induction of Mononeuropathy: Anesthetize the rats and, under aseptic conditions, expose the common sciatic nerve. Place loose ligatures around the nerve to induce a moderate constriction.
-
Post-operative Care and Baseline Testing: Allow the animals to recover for a period sufficient to develop stable hyperalgesia (typically 7-14 days). Measure baseline nociceptive thresholds before drug administration.
-
Drug Administration:
-
Nociceptive Testing:
-
Use a paw pressure test (e.g., Randall-Selitto test) to measure the vocalization threshold to mechanical stimuli.[1]
-
An increasing pressure is applied to the plantar surface of the paw until a withdrawal reflex or vocalization occurs. The force at which this response is elicited is recorded as the nociceptive threshold.
-
Perform measurements at various time points after drug administration to establish a time-course of the analgesic effect.
-
5. Data Presentation:
| Group | Treatment | Dose (µg, i.pl.) | Nociceptive Threshold (g) |
| 1 | Vehicle | - | Baseline Value |
| 2 | This compound | 20 | Measured Value |
| 3 | This compound | 30 | Measured Value |
| 4 | This compound | 40 | Measured Value |
| 5 | This compound | 50 | Measured Value |
| 6 | This compound + nor-BNI | 40 + 20 | Measured Value |
| 7 | This compound + nor-BNI | 40 + 30 | Measured Value |
Note: This table is a template. Actual values should be presented as mean ± SEM.
Summary of Quantitative Data from a Representative Study: [1]
| Treatment | Dose (µg, i.pl.) | Effect on Nociceptive Threshold | Antagonism by nor-BNI (20-30 µg, i.pl.) |
| This compound | 20 | No significant effect | Not Applicable |
| This compound | 30 | No significant effect | Not Applicable |
| This compound | 40 | Significant antinociceptive effect | Yes, significantly antagonized |
| This compound | 50 | Plateau of antinociceptive effect | Not Reported |
Conclusion
The provided protocols and data offer a framework for the in vivo investigation of this compound. By following these guidelines, researchers can effectively assess the peripheral analgesic properties of this compound and explore the role of the kappa-opioid receptor system in modulating neuropathic pain. Careful attention to experimental detail, including appropriate controls and validated behavioral assessments, is crucial for obtaining reliable and reproducible results.
References
- 1. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Intraplantar-injected ceramide in rats induces hyperalgesia through an NF-κB- and p38 kinase-dependent cyclooxygenase 2/prostaglandin E2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. freimann.nd.edu [freimann.nd.edu]
- 6. iacuc.usc.edu [iacuc.usc.edu]
Application Notes and Protocols: ICI-204448 in Rodent Models of Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction
ICI-204448 is a potent and selective kappa-opioid receptor (KOR) agonist characterized by its limited ability to cross the blood-brain barrier.[1][2] This peripheral restriction is a significant advantage, as it allows for the investigation and potential therapeutic application of KOR-mediated analgesia while minimizing the central nervous system (CNS) side effects typically associated with centrally-acting KOR agonists, such as dysphoria, sedation, and psychosis.[3][4] Pre-clinical studies have demonstrated its efficacy in attenuating inflammatory and neuropathic pain, making it a valuable tool for pain research.[1][3]
Mechanism of Action: Peripheral Kappa-Opioid Receptor Activation
This compound exerts its antinociceptive effects by activating KORs, which are G-protein coupled receptors located on the peripheral terminals of sensory neurons.[4] The activation of these receptors initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission. This is achieved through several mechanisms, including the inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium channels (leading to hyperpolarization), and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).
Application Notes
This compound has been successfully utilized in a rat model of peripheral mononeuropathy to produce localized antinociception.[1] Its effects are dose-dependent and specific to the site of administration, highlighting its peripheral mechanism. The antinociceptive effect is directly attributable to KOR agonism, as it can be reversed by co-administration of a specific KOR antagonist, nor-binaltorphimine.[1]
While effective in alleviating pain, it is noteworthy that sedative effects have been observed with this compound at intravenous doses as low as 2 mg/kg, which could be due to peripheral vagus nerve activation or limited central penetration to areas like the cerebellum.[3] This underscores the importance of careful dose selection and route of administration to maintain peripheral selectivity.
The primary advantage of using this compound is the ability to study peripheral KOR-mediated analgesia without the confounding behavioral effects of CNS-acting opioids.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data from a key study using this compound in a rat model of neuropathic pain.[1]
| Parameter | Details |
| Compound | This compound ((R,S)-N-[2-(N-methyl-3,4-dichloro-phenylacetamido)-2-(3-carboxyphenyl)-ethyl]pyrrolidine hydrochloride) |
| Animal Model | Rat model of peripheral mononeuropathy (moderate constriction of the sciatic nerve) |
| Administration Route | Intraplantar (i.pl.) injection into the nerve-injured paw |
| Dose Range Tested | 20, 30, 40, and 50 micrograms (µg) |
| Efficacy | - 20 & 30 µg: No significant antinociceptive effect.[1] - 40 µg: Significant antinociceptive effect.[1] - 50 µg: Effect plateaued.[1] |
| Contralateral Effect | No antinociceptive effect was observed on the contralateral (non-injured) paw, confirming a local effect.[1] |
| Antagonism | The effect of 40 µg this compound was significantly antagonized by co-injection with the KOR antagonist nor-binaltorphimine (20 and 30 µg).[1] |
| Pain Assessment | Vocalization thresholds to paw pressure.[1] |
Experimental Protocols
Protocol 1: Evaluation of Antinociception in a Rat Neuropathic Pain Model
This protocol is adapted from the methodology used to evaluate this compound in a rat model of sciatic nerve constriction injury.[1]
Objective: To assess the local antinociceptive effect of this compound on mechanical hyperalgesia.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats with induced peripheral mononeuropathy (e.g., Chronic Constriction Injury model)
-
Paw pressure analgesia meter (e.g., Randall-Selitto apparatus)
-
Micro-syringes for intraplantar injection
Workflow:
Procedure:
-
Animal Model:
-
Induce peripheral mononeuropathy in adult male Sprague-Dawley rats via moderate constriction of the sciatic nerve. This is a well-established surgical procedure.[1]
-
Allow animals to recover and for neuropathic pain symptoms (e.g., mechanical allodynia/hyperalgesia) to develop, typically over several days to two weeks.
-
-
Baseline Nociceptive Testing:
-
Handle the rats to acclimate them to the testing procedure and environment.
-
Measure the baseline mechanical nociceptive threshold using a paw pressure test.
-
Apply a steadily increasing pressure to the plantar surface of the injured hind paw.
-
The endpoint is the pressure at which the rat vocalizes. This pressure value is recorded as the baseline threshold.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound in the vehicle at desired concentrations (e.g., to deliver 20, 30, 40, 50 µg in a small volume like 50-100 µL).
-
Administer the prepared dose via intraplantar (i.pl.) injection into the plantar surface of the injured paw. A control group should receive a vehicle-only injection.
-
-
Post-Treatment Nociceptive Testing:
-
At specific time points after drug administration (e.g., 15, 30, 60, 120 minutes), repeat the paw pressure test as described in step 2.
-
Record the vocalization threshold at each time point. A significant increase in the pressure required to elicit vocalization indicates an antinociceptive effect.
-
-
(Optional) Antagonist Study:
-
To confirm KOR-specific action, co-administer this compound (e.g., 40 µg) with a KOR-specific antagonist like nor-binaltorphimine (e.g., 20-30 µg) in the same paw.
-
A reversal or attenuation of the antinociceptive effect of this compound confirms that the mechanism is KOR-mediated.[1]
-
Data Analysis:
-
Convert vocalization thresholds to a percentage of the maximum possible effect (%MPE) or analyze raw pressure values.
-
Use appropriate statistical tests (e.g., two-way ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound against the vehicle control group over time.
-
A p-value of < 0.05 is typically considered statistically significant.
References
- 1. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Peripheral Kappa Opioid Receptors for the Treatment of Chronic Pain: Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects [mdpi.com]
Application Notes and Protocols for Preclinical Studies with ICI-204448
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of ICI-204448, a peripherally restricted kappa-opioid receptor (KOR) agonist. The information compiled here, including dosage regimens, detailed experimental protocols, and signaling pathway diagrams, is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Overview of this compound
This compound is a potent and selective kappa-opioid receptor agonist with limited access to the central nervous system (CNS).[1] Its peripheral action makes it an attractive candidate for the treatment of various conditions, including visceral pain and inflammation, without the centrally-mediated side effects commonly associated with opioid analgesics, such as sedation, dysphoria, and addiction. Preclinical studies have primarily focused on its antinociceptive effects in various pain models.
Dosage for Preclinical Studies
The appropriate dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific research question. The following table summarizes dosages reported in preclinical literature. It is recommended to perform dose-response studies to determine the optimal dose for a specific experimental setup.
| Animal Model | Route of Administration | Dosage Range | Reported Effect |
| Rat (Mononeuropathy model) | Intraplantar (i.pl.) | 20 - 50 µg | Antinociceptive |
| Mouse (Spinal Cord Injury model) | Subcutaneous (s.c.) | 10 mg/kg | Attenuation of neuronal excitability |
| Mouse | Subcutaneous (s.c.) | Not specified | Well absorbed for ex vivo binding studies[1] |
| Rat | Intragastric | Not specified | Inhibition of central κ-opioid activity |
Note: The solubility and stability of this compound in different vehicles should be determined prior to in vivo administration. Common vehicles for preclinical studies include saline, phosphate-buffered saline (PBS), and solutions containing small amounts of solubilizing agents like DMSO or Tween 80. A recent study described a formulation for oral administration of a different compound consisting of a mixture of propylene (B89431) glycol, polysorbate 80, and sodium chloride (0.9%) at a ratio of 20:5:75 (v/v/v).[2]
Experimental Protocols
In Vitro: Kappa-Opioid Receptor Competition Binding Assay
This protocol describes a competition binding assay to determine the affinity of this compound for the kappa-opioid receptor using [³H]-bremazocine as the radioligand.[1]
Materials:
-
Receptor Source: Guinea pig cerebellum membranes or cell lines expressing the kappa-opioid receptor.
-
Radioligand: [³H]-bremazocine.
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone or another suitable opioid antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the receptor source according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Assay buffer, [³H]-bremazocine, and receptor membranes.
-
Non-specific Binding wells: Assay buffer, [³H]-bremazocine, excess naloxone, and receptor membranes.
-
Competition wells: Assay buffer, [³H]-bremazocine, varying concentrations of this compound, and receptor membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of [³H]-bremazocine) by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo: Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used model to assess the efficacy of analgesics against both acute and tonic inflammatory pain.[3][4][5]
Animals:
-
Male Sprague-Dawley rats or Swiss Webster mice.
Materials:
-
This compound solution.
-
Vehicle control solution.
-
5% formalin solution in saline.
-
Observation chambers with a clear floor.
-
Timer.
Procedure:
-
Acclimation: Acclimate the animals to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, oral gavage) at a predetermined time before formalin injection.
-
Formalin Injection: Inject 50 µL (for rats) or 20 µL (for mice) of 5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately after the formalin injection, place the animal back into the observation chamber and start the timer.
-
Pain Behavior Scoring: Record the total time the animal spends licking, biting, or flinching the injected paw. The observation is typically divided into two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection.
-
Phase 2 (Tonic Phase): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the duration of nociceptive behaviors in the this compound-treated groups with the vehicle-treated group for both phases. A significant reduction in the duration of these behaviors indicates an antinociceptive effect.
In Vivo: Oral Gavage Administration
Oral gavage is a common method for oral administration of compounds in preclinical studies.[6][7]
Materials:
-
This compound formulated for oral administration.
-
Appropriately sized gavage needle (flexible or curved with a ball tip is recommended).
-
Syringe.
Procedure:
-
Animal Restraint: Gently but firmly restrain the animal. For rats, this can be done by holding the animal across the shoulders and back. For mice, scruffing the neck is a common technique.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed. The needle should advance smoothly without resistance. If resistance is met, withdraw the needle and try again.
-
Compound Administration: Once the needle is in the correct position, slowly administer the this compound solution.
-
Needle Removal: Gently and smoothly remove the gavage needle.
-
Post-Procedure Observation: Monitor the animal for any signs of distress after the procedure.
Signaling Pathway and Experimental Workflow
Kappa-Opioid Receptor Signaling Pathway
This compound, as a kappa-opioid receptor (KOR) agonist, initiates intracellular signaling cascades upon binding to the receptor. KOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[8] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, KOR activation can modulate ion channel activity. The receptor can also be phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin, which can mediate G-protein independent signaling and receptor desensitization and internalization.[9] Evidence suggests that the G-protein pathway is primarily responsible for the analgesic effects of KOR agonists, while the β-arrestin pathway may be involved in adverse effects.[8]
Caption: Kappa-Opioid Receptor Signaling Pathway.
General Experimental Workflow for Preclinical Evaluation
The following diagram outlines a general workflow for the preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy and safety assessment.
Caption: General Experimental Workflow.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biocytogen.com [biocytogen.com]
- 4. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voluntary oral dosing for precise experimental compound delivery in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using ICI-204448
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204448 is a potent and selective kappa-opioid receptor (KOR) agonist. A key characteristic of this compound is its limited ability to cross the blood-brain barrier, making it a valuable tool for investigating the peripheral actions of KOR agonists.[1] These application notes provide an overview of the in vitro pharmacological profile of this compound, including detailed protocols for relevant assays to assess its activity and binding affinity.
Mechanism of Action: Kappa-Opioid Receptor Signaling
As a kappa-opioid receptor agonist, this compound initiates intracellular signaling cascades upon binding to the KOR, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of pertussis toxin-sensitive Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein into its Gα and Gβγ subunits also leads to the modulation of ion channel activity, typically causing the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels. These events collectively lead to a decrease in neuronal excitability.
Further downstream, KOR activation can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which can influence longer-term cellular processes.
References
Application Notes and Protocols: ICI-204448 in Guinea Pig Ileum Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist. Its limited access to the central nervous system makes it a valuable research tool for distinguishing between central and peripheral kappa-opioid effects. In the guinea pig ileum, a classical model for studying gastrointestinal motility and opioid receptor function, this compound has been shown to be a potent inhibitor of neurally evoked contractions. These application notes provide a summary of its activity and detailed protocols for its characterization in this ex vivo preparation.
Pharmacological Profile of this compound in Guinea Pig Ileum
This compound acts as an agonist at kappa-opioid receptors located on cholinergic neurons within the myenteric plexus of the guinea pig ileum. Activation of these receptors leads to an inhibition of acetylcholine (B1216132) release, resulting in the relaxation of the smooth muscle and a reduction in the contractile response to electrical stimulation. This effect is reversible and can be antagonized by opioid receptor antagonists such as naloxone (B1662785).
Data Summary
The following table summarizes the key pharmacological parameters of this compound in the guinea pig ileum based on available information.
| Parameter | Value | Reference |
| Mechanism of Action | Kappa-opioid receptor agonist | |
| Effect | Inhibition of electrically-evoked smooth muscle contraction | |
| Antagonism | Reversibly antagonized by naloxone |
Signaling Pathway of this compound in Myenteric Neurons
Activation of the kappa-opioid receptor by this compound on myenteric neurons initiates a Gi/o protein-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the inhibition of voltage-gated calcium channels. The reduction in calcium influx is the primary mechanism for the decreased release of acetylcholine from the presynaptic nerve terminal, leading to reduced contraction of the ileal smooth muscle.
Experimental Protocols
The following protocols describe the methodology for studying the effects of this compound on the electrically stimulated guinea pig ileum preparation.
Tissue Preparation
-
A male Dunkin-Hartley guinea pig (250-350 g) is euthanized by cervical dislocation followed by exsanguination, in accordance with institutional animal care and use guidelines.
-
The abdomen is opened, and a segment of the distal ileum (approximately 10-15 cm from the ileo-caecal junction) is excised and placed in a petri dish containing warm (37°C), oxygenated Krebs-Henseleit solution.
-
The luminal contents are gently flushed out with Krebs-Henseleit solution using a syringe with a blunted needle.
-
Segments of the ileum, approximately 2-3 cm in length, are prepared. The mesentery is trimmed off.
-
For a longitudinal muscle-myenteric plexus (LMMP) preparation, the segment is threaded onto a glass rod, and the longitudinal muscle layer with the attached myenteric plexus is carefully peeled away from the underlying circular muscle and mucosa.
Organ Bath Setup
-
The prepared ileum segment is suspended in a 10-20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer using a silk thread.
-
The tissue is placed under an initial tension of 1 g and allowed to equilibrate for at least 60 minutes. During this period, the Krebs-Henseleit solution is changed every 15 minutes.
Electrical Field Stimulation (EFS)
-
Two platinum electrodes are positioned parallel to the ileum segment in the organ bath.
-
Twitch contractions are induced by transmural electrical stimulation using a stimulator. Typical parameters are:
-
Frequency: 0.1 Hz
-
Pulse duration: 0.5 ms
-
Voltage: Supramaximal voltage (e.g., 40-60 V), determined at the beginning of the experiment to elicit a maximal twitch response.
-
-
The resulting isometric contractions are recorded using a data acquisition system.
Experimental Procedure for this compound Activity
-
After the equilibration period and stabilization of the twitch responses to EFS, a cumulative concentration-response curve for this compound is constructed.
-
Stock solutions of this compound are prepared in a suitable solvent (e.g., distilled water or a small amount of DMSO, ensuring the final bath concentration of the solvent is non-effective).
-
Increasing concentrations of this compound are added to the organ bath at regular intervals (e.g., every 5-10 minutes, or once the effect of the previous concentration has reached a plateau).
-
The percentage inhibition of the electrically-induced twitch contraction is calculated for each concentration of this compound.
-
The IC₅₀ (the concentration of this compound that produces 50% of its maximal inhibitory effect) can be determined from the concentration-response curve.
Antagonism Studies with Naloxone
-
To confirm the kappa-opioid receptor-mediated effect of this compound, antagonism studies with naloxone are performed.
-
After obtaining a control concentration-response curve for this compound, the tissue is washed repeatedly to restore the original twitch amplitude.
-
The tissue is then incubated with a fixed concentration of naloxone (e.g., 10⁻⁷ M) for a predetermined period (e.g., 20-30 minutes).
-
In the continued presence of naloxone, a second concentration-response curve for this compound is generated.
-
The antagonistic effect of naloxone will be observed as a rightward shift of the this compound concentration-response curve. The pA₂ value for naloxone can be calculated using a Schild plot to quantify its antagonist potency.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the activity of this compound in the guinea pig ileum preparation.
Solutions and Reagents
Krebs-Henseleit Solution (Composition in mM):
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.1 |
The solution should be freshly prepared with deionized water and gassed with 95% O₂ / 5% CO₂ to maintain a pH of approximately 7.4.
Conclusion
The isolated guinea pig ileum preparation is a robust and sensitive model for the pharmacological characterization of kappa-opioid receptor agonists like this compound. The protocols outlined above provide a comprehensive framework for researchers to investigate the inhibitory effects of this compound on cholinergic neurotransmission in the enteric nervous system. The peripherally selective nature of this compound makes it an important tool for elucidating the role of peripheral kappa-opioid receptors in gastrointestinal function and for the development of novel therapeutics with reduced central side effects.
Application Notes and Protocols for ICI-204448 Administration in Conscious Squirrel Monkeys
These application notes provide a comprehensive overview of the administration of the peripherally acting kappa-opioid receptor agonist, ICI-204448, to conscious squirrel monkeys, with a focus on its cardiovascular effects. The detailed protocols are intended for use by researchers, scientists, and drug development professionals.
Data Presentation: Cardiovascular Effects
The primary quantitative data available for this compound administration in conscious squirrel monkeys pertains to its effects on heart rate and blood pressure. The following tables summarize the mean changes observed following intravenous (i.v.) administration.
| Dose (mg/kg, i.v.) | Mean Change in Heart Rate (beats/min) | Mean Change in Mean Arterial Pressure (mmHg) |
| 0.003 | ~ +10 | ~ +2 |
| 0.01 | ~ +25 | ~ +5 |
| 0.03 | ~ +40 | ~ +5 |
| Statistically significant increase (P < 0.05) from saline control.[1] |
Data is approximated from graphical representations in the cited literature and represents the mean change over the first 30 minutes post-administration.
Experimental Protocols
The following protocols are based on methodologies reported for the administration of this compound to conscious squirrel monkeys for cardiovascular assessment.[1]
Animal Subjects and Housing
-
Species: Adult male squirrel monkeys (Saimiri sciureus).
-
Housing: Monkeys should be housed individually in a climate-controlled environment with a regulated light/dark cycle. Water should be available continuously, and food provided in accordance with institutional guidelines and study design.
-
Acclimation: Animals should be acclimated to laboratory procedures and restraint chairs to minimize stress-induced physiological changes.
Surgical Preparation (for Cardiovascular Monitoring)
For continuous monitoring of cardiovascular parameters, surgical implantation of a chronic indwelling catheter is required.
-
Anesthesia: An appropriate anesthetic regimen should be used under the supervision of a veterinarian.
-
Catheterization: A catheter is surgically placed in a major artery (e.g., femoral artery) and/or vein (e.g., femoral vein). The catheter is tunneled subcutaneously to exit in the mid-scapular region.
-
Patency: Catheters should be flushed regularly with a heparinized saline solution to maintain patency.
Drug Preparation
-
Compound: this compound hydrochloride.
-
Vehicle: Sterile physiological saline.
-
Preparation: Dissolve this compound in the vehicle to the desired concentrations for administration.
Experimental Procedure for Cardiovascular Assessment
This protocol outlines the steps for assessing the cardiovascular effects of this compound in a conscious, chair-restrained squirrel monkey.
-
Restraint: The monkey is placed in a restraint chair to which it has been previously acclimated.
-
Catheter Connection: The exteriorized arterial and venous catheters are connected to a pressure transducer and an infusion pump, respectively.
-
Acclimation Period: Allow the animal to acclimate in the chamber for a period of at least 30 minutes before any injections to establish stable baseline cardiovascular readings.
-
Drug Administration:
-
Administer saline vehicle or a dose of this compound intravenously (i.v.).
-
The injection should be given over a short, consistent period (e.g., not exceeding 15 seconds) in a volume of 1.0 ml/kg.[1]
-
Only one dose should be administered per day.
-
-
Data Collection:
-
Record heart rate and blood pressure continuously.
-
Data is typically averaged over 1-minute intervals to reduce variability from animal movement.[1]
-
Monitor for at least 60-90 minutes post-injection.
-
-
Washout Period: A minimum of two days without drug administration should separate each dose test to ensure complete washout of the compound.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the cardiovascular assessment of this compound in a conscious squirrel monkey.
Signaling Pathway of Kappa-Opioid Receptor Activation
This compound is a kappa-opioid receptor (KOR) agonist. The following diagram depicts the general signaling pathway initiated by KOR activation.
Activation of the KOR by an agonist like this compound leads to the activation of inhibitory G-proteins (Gi/o). This initiates several downstream effects, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Additionally, G-protein activation modulates ion channel activity, typically increasing potassium efflux and decreasing calcium influx, which leads to a hyperpolarization of the cell and reduced neuronal excitability. The mitogen-activated protein kinase (MAPK) pathway can also be activated.[2]
References
Application Notes and Protocols for Studying Myocardial Infarction with ICI-204448 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial infarction (MI), a leading cause of morbidity and mortality worldwide, is characterized by the irreversible necrosis of heart muscle due to prolonged ischemia.[1] The pathophysiology of MI involves a complex interplay of signaling pathways related to inflammation, oxidative stress, apoptosis, and fibrosis.[2][3][4] Kappa-opioid receptor (KOR) agonists have emerged as a potential therapeutic strategy for cardioprotection.[5][6] ICI-204448 is a KOR agonist with limited access to the central nervous system, which may offer a peripherally targeted approach to treating MI.[7] These application notes provide detailed protocols for investigating the cardioprotective effects of this compound in a rat model of myocardial infarction.
Putative Mechanism of Action of this compound in Cardioprotection
This compound, as a kappa-opioid receptor agonist, is hypothesized to exert its cardioprotective effects through a signaling cascade that mitigates the downstream consequences of ischemia-reperfusion injury. Activation of the kappa-opioid receptor, a G-protein coupled receptor, is thought to inhibit adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.[8] This can counteract the cardiotoxic effects of excessive beta-adrenergic stimulation that occurs during myocardial ischemia.[5] Furthermore, KOR activation may involve protein kinase C (PKC) and the opening of ATP-sensitive potassium (K-ATP) channels, contributing to cellular protection.[5] Recent studies on other KOR agonists suggest the involvement of the Nrf2/HO-1 pathway, which is crucial for antioxidant defense, and the regulation of intracellular calcium homeostasis via SERCA2a.[9]
Caption: Putative signaling pathway of this compound in cardioprotection.
Experimental Protocols
Rat Model of Myocardial Infarction (Ligation Model)
This protocol describes the induction of MI in rats via ligation of the left anterior descending (LAD) coronary artery.[10][11]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)[11][12]
-
Rodent ventilator[11]
-
Surgical instruments (scissors, forceps, needle holder)
-
5-0 silk suture[11]
-
ECG monitor
-
Warming pad
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia.
-
Intubate the rat and provide mechanical ventilation.[11]
-
Perform a left thoracotomy to expose the heart.[11]
-
Identify the LAD coronary artery and ligate it with the 5-0 silk suture.[11]
-
Successful ligation can be confirmed by the appearance of a pale region on the ventricle and ECG changes (e.g., ST-segment elevation).
-
Close the chest in layers.
-
Administer post-operative analgesia and monitor the animal's recovery.
Isoproterenol-Induced Myocardial Infarction Model
An alternative, less invasive method for inducing MI.[13]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Isoproterenol (B85558) hydrochloride
-
Saline
-
Syringes and needles for subcutaneous injection
Procedure:
-
Dissolve isoproterenol in saline to the desired concentration.
-
Administer isoproterenol via subcutaneous injection at a dose known to induce myocardial injury (e.g., 85-150 mg/kg).[13] This may be given as a single dose or on two consecutive days.[13]
-
Monitor the animals for signs of distress.
Experimental Groups and Drug Administration
-
Sham Group: Rats undergo the surgical procedure without LAD ligation.
-
MI Control Group: Rats with induced MI receiving vehicle (e.g., saline).
-
This compound Treatment Groups: Rats with induced MI receiving different doses of this compound (e.g., low, medium, and high doses) administered intraperitoneally or intravenously at a specified time before or after MI induction.
Assessment of Cardioprotective Effects
a. Infarct Size Measurement:
-
At the end of the experiment (e.g., 24 hours or later), euthanize the rats.
-
Excise the hearts and wash with cold saline.
-
Slice the ventricles into uniform sections.
-
Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution to differentiate between viable (red) and infarcted (pale) tissue.[14]
-
Image the slices and quantify the infarct area as a percentage of the total ventricular area or area at risk using image analysis software.[11]
b. Echocardiography:
-
Perform echocardiography on anesthetized rats before and at various time points after MI.
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions to assess cardiac function.[15]
c. Biochemical Analysis:
-
Collect blood samples at different time points.
-
Measure serum levels of cardiac injury biomarkers such as cardiac troponin T (cTnT) and creatine (B1669601) kinase-MB (CK-MB) using ELISA kits.[13]
Experimental Workflow
Caption: Experimental workflow for investigating this compound in a rat MI model.
Data Presentation
Table 1: Hypothetical Effects of this compound on Cardiac Function (Echocardiography)
| Group | N | LVEF (%) | FS (%) | LV-EDD (mm) | LV-ESD (mm) |
| Sham | 8 | 75 ± 5 | 45 ± 4 | 6.5 ± 0.4 | 3.6 ± 0.3 |
| MI Control | 8 | 40 ± 6 | 20 ± 5 | 8.5 ± 0.6 | 6.8 ± 0.5 |
| This compound (Low Dose) | 8 | 48 ± 5# | 25 ± 4# | 8.1 ± 0.5 | 6.1 ± 0.4# |
| This compound (Med Dose) | 8 | 55 ± 6# | 30 ± 5# | 7.6 ± 0.4# | 5.3 ± 0.4# |
| This compound (High Dose) | 8 | 60 ± 5# | 35 ± 4# | 7.2 ± 0.5# | 4.7 ± 0.3# |
| *Data are presented as mean ± SD. LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; LV-EDD: Left Ventricular End-Diastolic Diameter; LV-ESD: Left Ventricular End-Systolic Diameter. p<0.05 vs. Sham; #p<0.05 vs. MI Control. |
Table 2: Hypothetical Effects of this compound on Myocardial Injury Markers and Infarct Size
| Group | N | cTnT (ng/mL) | CK-MB (U/L) | Infarct Size (%) |
| Sham | 8 | 0.1 ± 0.05 | 50 ± 10 | 0 |
| MI Control | 8 | 2.5 ± 0.8 | 450 ± 80 | 45 ± 7 |
| This compound (Low Dose) | 8 | 1.8 ± 0.6# | 350 ± 60# | 35 ± 6# |
| This compound (Med Dose) | 8 | 1.2 ± 0.4# | 250 ± 50# | 25 ± 5# |
| This compound (High Dose) | 8 | 0.8 ± 0.3# | 180 ± 40# | 20 ± 4# |
| Data are presented as mean ± SD. cTnT: cardiac Troponin T; CK-MB: Creatine Kinase-MB. p<0.05 vs. Sham; #p<0.05 vs. MI Control. |
Conclusion
These application notes provide a comprehensive framework for investigating the potential cardioprotective effects of this compound in established rat models of myocardial infarction. The detailed protocols for MI induction, experimental design, and endpoint analysis will enable researchers to systematically evaluate the efficacy of this peripherally acting kappa-opioid receptor agonist. The provided hypothetical data and signaling pathway diagram serve as a guide for data interpretation and further mechanistic studies. Successful demonstration of cardioprotection by this compound could pave the way for a novel therapeutic approach in the management of ischemic heart disease.
References
- 1. Signaling pathways and targeted therapy for myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrti.org [ijrti.org]
- 4. Signaling pathways and targeted therapy for myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of kappa opioid receptors in cardioprotection against ischemia: the signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective properties of opioid receptor agonists in rats with stress-induced cardiac injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-arrhythmic effect of kappa-opioid receptor stimulation in the perfused rat heart: involvement of a cAMP-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. κ Opioid Receptor Agonist Inhibits Myocardial Injury in Heart Failure Rats through Activating Nrf2/HO-1 Pathway and Regulating Ca2+-SERCA2a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of dantrolene against myocardial injury induced by isoproterenol in rats: biochemical and histological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protection of ischemic rat heart by dantrolene, an antagonist of the sarcoplasmic reticulum calcium release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Dissolving ICI-204448 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of ICI-204448, a potent κ-opioid agonist, for use in both in vitro and in vivo experimental settings. Adherence to these guidelines will help ensure solution stability, and accurate and reproducible experimental outcomes.
Compound Information
-
Name: this compound
-
Molecular Formula: C₂₃H₂₇Cl₃N₂O₄
-
Molecular Weight: 501.83 g/mol
-
Appearance: Off-white to yellow solid
-
Storage: Store the solid compound at 4°C for short-term storage and -20°C or -80°C for long-term storage, sealed and protected from moisture.
Solubility Data
This compound is a lipophilic compound with poor solubility in aqueous solutions. Organic solvents are necessary to prepare stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving this compound.
| Solvent | Solubility | Concentration (at MW 501.83) | Notes |
| DMSO | 125 mg/mL[1] | ~249.09 mM[1] | Ultrasonic assistance may be required for complete dissolution. Use freshly opened, anhydrous DMSO. |
| DMSO | Soluble to 100 mM[2] | 100 mM | - |
| DMSO | 80 mg/mL[3] | ~159.42 mM[3] | Sonication is recommended.[3] |
Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is crucial to use a fresh, high-purity, anhydrous grade of DMSO and to minimize its exposure to air.[1]
Experimental Protocols
In Vitro Experiments (e.g., Cell-Based Assays, Receptor Binding Studies)
For in vitro applications, a concentrated stock solution in DMSO is prepared and subsequently diluted in an aqueous buffer or cell culture medium to the final working concentration.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, HBSS, DMEM)
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh out 5.02 mg of this compound and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the appropriate aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts. A vehicle control containing the same final concentration of DMSO should be included in all experiments.
In Vivo Experiments (e.g., Animal Studies)
For in vivo administration, particularly for subcutaneous or intraplantar injections, a vehicle that can solubilize the compound and is biocompatible is required. As this compound is practically insoluble in water, a co-solvent system is often necessary.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol for Preparing a Dosing Solution (Example for Subcutaneous or Intraplantar Injection):
-
Stock Preparation: Prepare a concentrated stock solution of this compound in DMSO as described in the in vitro protocol. For example, prepare a 50 mg/mL stock solution.
-
Vehicle Preparation: The choice of vehicle is critical and may require optimization depending on the desired dose and route of administration. A common approach for poorly water-soluble compounds is to use a mixture of DMSO and an aqueous carrier. For instance, a vehicle consisting of 50% DMSO in sterile saline can be used for intraplantar injections in rats.
-
Dosing Solution Preparation: a. Calculate the required volume of the this compound stock solution based on the desired final concentration and injection volume. b. In a sterile tube, first add the required volume of the aqueous component of the vehicle (e.g., sterile saline). c. While vortexing the aqueous solution, slowly add the calculated volume of the this compound DMSO stock solution. This gradual addition helps to prevent precipitation of the compound. d. The final dosing solution should be a clear, homogenous solution. If precipitation occurs, the formulation may need to be adjusted, for example, by increasing the proportion of DMSO or incorporating other solubilizing agents like PEG300 or Tween 80. However, the tolerability of such vehicles in the specific animal model must be considered.
-
Administration: Administer the dosing solution to the animal via the intended route (e.g., subcutaneous, intraplantar).
-
Vehicle Control: A vehicle control group receiving the same formulation without this compound should always be included in the study.
Safety Precautions
-
This compound is a potent pharmacological agent. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO can facilitate the absorption of chemicals through the skin. Exercise caution when handling DMSO solutions of this compound.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
Citing these Protocols
When using these protocols, please cite the relevant product data sheets and the original research articles that have utilized this compound.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to validate the methods for their particular application.
References
- 1. Intraplantar-injected ceramide in rats induces hyperalgesia through an NF-κB- and p38 kinase-dependent cyclooxygenase 2/prostaglandin E2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the absorption of practically water-insoluble drugs following injection VI: Subcutaneous absorption from aqueous suspensions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ICI-204448, a Peripherally Selective Kappa-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204448 is a potent and peripherally selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Its limited ability to cross the blood-brain barrier makes it a valuable research tool for distinguishing between central and peripheral KOR-mediated effects. This document provides comprehensive information on the procurement of this compound, along with detailed protocols for its application in key in vitro assays.
Supplier and Purchasing Information
For researchers looking to procure this compound, several reputable suppliers offer this compound for research purposes. The following table summarizes the purchasing information from various vendors.
| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |
| Tocris Bioscience | 0822 | ≥98% | Varies | Sold as ICI 204,448 hydrochloride. |
| R&D Systems | 0822 | ≥98% | Varies | A Bio-Techne brand, same as Tocris. |
| MedchemExpress | HY-108363 | >98% | 5 mg, 10 mg, etc. | Provided with technical data. |
| APExBIO | B6528 | >98% | Varies | For scientific research use only. |
Note: Pricing and availability are subject to change. Please refer to the suppliers' websites for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₆Cl₂N₂O₄·HCl |
| Molecular Weight | 501.84 g/mol |
| CAS Number | 121264-04-8 |
| Solubility | Soluble to 100 mM in DMSO. |
| Storage | Store at room temperature. For stock solutions, store at -20°C for up to one month or -80°C for up to six months.[1] |
Signaling Pathway of this compound at the Kappa-Opioid Receptor
This compound exerts its effects by activating the kappa-opioid receptor, which is coupled to inhibitory G-proteins (Gαi/o). Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits, initiating a cascade of intracellular signaling events.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of KOR by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Materials:
-
KOR-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
This compound
-
[³⁵S]GTPγS
-
GDP
-
Unlabeled GTPγS
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the kappa-opioid receptor using standard homogenization and centrifugation techniques. Determine the protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of serially diluted this compound or vehicle (DMSO).
-
50 µL of KOR membrane suspension (typically 10-20 µg of protein per well).
-
50 µL of GDP (final concentration 10 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Isolated Guinea Pig Ileum Contraction Assay
This ex vivo assay assesses the effect of this compound on the contractility of intestinal smooth muscle, which is rich in kappa-opioid receptors.
Materials:
-
Guinea pig
-
Tyrode's solution
-
This compound
-
Organ bath with a transducer
-
Kymograph or data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum. Clean the lumen and cut it into 2-3 cm segments.
-
Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂/5% CO₂. Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30 minutes.
-
Drug Administration: Add cumulatively increasing concentrations of this compound to the organ bath.
-
Recording: Record the isometric contractions of the ileum using a force transducer connected to a data acquisition system.
-
Data Analysis: Measure the amplitude of contractions at each concentration of this compound. Plot the response as a percentage of the maximal contraction against the logarithm of the drug concentration to determine the EC₅₀.
cAMP Inhibition Assay
This assay quantifies the ability of this compound to inhibit the production of cyclic AMP (cAMP) following adenylyl cyclase stimulation.
Materials:
-
KOR-expressing cells (e.g., CHO or HEK293)
-
This compound
-
Forskolin (B1673556) (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture reagents
Procedure:
-
Cell Culture: Plate KOR-expressing cells in a suitable multi-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with forskolin (final concentration typically 1-10 µM) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP production at each concentration of this compound. Plot the percentage inhibition against the logarithm of the drug concentration to determine the IC₅₀.
MAPK (ERK1/2) Phosphorylation Western Blot
This assay determines the effect of this compound on the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
KOR-expressing cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat KOR-expressing cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
These protocols provide a foundation for investigating the pharmacological properties of this compound. Researchers should optimize the specific conditions for their experimental setup.
References
Application Notes and Protocols for Investigating Peripheral Antinociception using ICI-204448
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its limited ability to cross the blood-brain barrier makes it an invaluable tool for investigating the role of peripheral KORs in nociception and for the development of novel analgesics with reduced central nervous system (CNS) side effects.[1][2] Activation of KORs, which are G protein-coupled receptors, on peripheral sensory neurons and immune cells can produce significant antinociceptive and anti-inflammatory effects.[4][5] These application notes provide detailed protocols for utilizing this compound in various preclinical pain models to assess its peripheral antinociceptive properties.
Data Presentation
Pharmacological Profile of this compound
| Parameter | Value | Species/Tissue | Reference |
| Receptor Target | Kappa-Opioid Receptor (KOR) | Guinea Pig Cerebellum | [1][2][3] |
| Action | Agonist | N/A | [1][2][3] |
| Binding Affinity (Ki) | Data not available | N/A | |
| Functional Potency (IC50/EC50) | Data not available | N/A |
In Vivo Antinociceptive Efficacy of this compound
| Pain Model | Species | Route of Administration | Effective Dose Range | Antagonist | Antagonist Dose | Nociceptive Test | Reference |
| Sciatic Nerve Constriction (Mononeuropathy) | Rat | Intraplantar (i.pl.) | 40-50 µg | nor-binaltorphimine | 20-30 µg (co-injected) | Vocalization Threshold to Paw Pressure | [6] |
| Spinal Cord Injury | Mouse | Subcutaneous (s.c.) | 1-10 mg/kg | N/A | N/A | Heat and Mechanical Hypersensitivity | [7] |
Signaling Pathways
Activation of peripheral KORs by this compound on dorsal root ganglia (DRG) neurons leads to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive signaling.[4][5][8] The primary mechanism involves the activation of Gi/o proteins, which subsequently inhibit adenylyl cyclase, decrease intracellular cyclic AMP (cAMP) levels, inhibit voltage-gated calcium channels (VGCCs), and activate inwardly rectifying potassium channels (GIRKs).[8] This leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
Caption: Peripheral KOR signaling cascade.
Experimental Protocols
Neuropathic Pain Model: Sciatic Nerve Constriction in Rats
This protocol is adapted from a study investigating the local antinociceptive effects of this compound in a model of mononeuropathy.[6]
1.1. Surgical Procedure: Chronic Constriction Injury (CCI)
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
-
Surgery:
-
Place the anesthetized rat in a prone position.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully dissect the biceps femoris muscle to reveal the common sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle layer and skin with sutures.
-
Allow the animals to recover for at least 7-10 days before behavioral testing to allow for the development of neuropathic pain.
-
1.2. Drug Administration
-
Prepare solutions of this compound and the KOR antagonist nor-binaltorphimine in sterile saline.
-
For local administration, inject a small volume (e.g., 50 µL) of the drug solution into the plantar surface of the injured hind paw using a microsyringe.
-
Dose range for this compound: 20, 30, 40, and 50 µg per paw.[6]
-
Dose for nor-binaltorphimine: 20 and 30 µg per paw, co-administered with this compound to confirm KOR-mediated effects.[6]
1.3. Nociceptive Testing: Paw Pressure Test (Randall-Selitto)
-
Apparatus: A commercially available paw pressure algesimeter.
-
Procedure:
-
Gently restrain the rat, allowing the hind paw to be accessible.
-
Apply a linearly increasing mechanical force to the dorsal surface of the paw using the instrument's stylus.
-
The endpoint is the vocalization of the rat, at which point the force (in grams) is recorded as the vocalization threshold.
-
A cut-off pressure should be established to prevent tissue damage.
-
Measure the vocalization threshold at baseline (before drug administration) and at various time points after drug administration (e.g., 15, 30, 60, 120 minutes).
-
Caption: Neuropathic pain experimental workflow.
Inflammatory Pain Model: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard model for inducing acute inflammation and is sensitive to peripherally acting analgesics.
2.1. Induction of Inflammation
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Procedure:
-
Inject 100 µL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the plantar surface of the right hind paw.
-
The contralateral paw can be injected with saline to serve as a control.
-
2.2. Drug Administration
-
This compound can be administered either locally (intraplantar) or systemically (subcutaneously or intraperitoneally) prior to or after the carrageenan injection to assess its preventative or therapeutic effects.
-
For local administration, co-inject this compound with carrageenan or administer it into the inflamed paw at the peak of inflammation (around 3 hours post-carrageenan).
2.3. Nociceptive Testing
-
Mechanical Hyperalgesia: Use the paw pressure test as described in Protocol 1.3 or an electronic von Frey apparatus to measure paw withdrawal thresholds. A decrease in the threshold indicates hyperalgesia.
-
Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves test) to measure the latency to paw withdrawal from a radiant heat source. A decrease in latency indicates thermal hyperalgesia.
-
Edema Measurement: Use a plethysmometer to measure the volume of the paw before and at various time points after carrageenan injection to quantify the degree of inflammation.
Visceral Pain Model: Acetic Acid-Induced Writhing in Mice
This is a widely used model for screening peripherally acting analgesics for visceral pain.
3.1. Procedure
-
Animals: Male Swiss albino mice (20-25 g).
-
Drug Administration: Administer this compound (e.g., subcutaneously or intraperitoneally) at various doses 30 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.1 mL/10 g body weight of a 0.6% (v/v) acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (a characteristic stretching of the abdomen and hind limbs) for a 10-20 minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each dose of this compound compared to a vehicle-treated control group.
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of peripheral kappa-opioid receptor function in nociception. The protocols outlined above provide a framework for assessing the antinociceptive efficacy of this compound in various pain states. By utilizing these models, researchers can further elucidate the mechanisms of peripheral pain and contribute to the development of novel, peripherally restricted analgesics with improved safety profiles.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kappa Opioid Receptor Distribution and Function in Primary Afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa Opioid Receptor Distribution and Function in Primary Afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
ICI-204448 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICI-204448. The information is presented in a question-and-answer format to address common solubility and stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at concentrations up to 125 mg/mL. For the hydrochloride salt of this compound, solubility in DMSO is reported to be up to 100 mM.
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: this compound is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of the compound. It is recommended to use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.
-
Apply sonication: Sonication can help to break up any clumps of the compound and facilitate its dissolution in the solvent.
-
Gentle warming: Gentle warming of the solution may aid in dissolution. However, avoid excessive heat as it may lead to degradation of the compound.
Q3: What are the recommended storage conditions for this compound solid and stock solutions?
A3: For optimal stability, this compound solid should be stored at 4°C in a tightly sealed container, away from moisture.
Stock solutions in DMSO can be stored as follows:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: Is this compound soluble in aqueous solutions like water or PBS?
A4: There is limited publicly available data on the solubility of this compound in aqueous solutions such as water or phosphate-buffered saline (PBS). As a general practice for compounds with low aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer to the desired final concentration.
Q5: How can I prepare working solutions of this compound in aqueous buffers for my experiments?
A5: To prepare a working solution in an aqueous buffer, you can perform a serial dilution from your DMSO stock solution. It is important to add the DMSO stock to the aqueous buffer slowly while vortexing to prevent precipitation of the compound. The final concentration of DMSO in your working solution should be kept as low as possible (typically <0.5%) to avoid any solvent-induced effects in your experiment. If precipitation occurs upon dilution, you may need to try a lower final concentration or explore the use of co-solvents or surfactants, though their compatibility with your specific assay must be validated.
Q6: What is the stability of this compound in aqueous working solutions?
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | up to 125 mg/mL | Sonication may be required. Use of fresh, anhydrous DMSO is recommended. |
| DMSO (HCl salt) | up to 100 mM |
Table 2: Storage and Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator
-
Vortex mixer
-
Calibrated balance
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize moisture absorption.
-
Weigh the desired amount of this compound solid using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 465.37 g/mol ), weigh out 4.65 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Mandatory Visualization
Caption: Troubleshooting flowchart for dissolving this compound.
Caption: General workflow for preparing this compound solutions.
ICI-204448 degradation and storage conditions
Technical Support Center: ICI-204448
This technical support center provides guidance on the storage, handling, and potential degradation of this compound. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C. It is crucial to keep the container tightly sealed and protected from moisture.
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] For long-term storage, solutions should be kept at -80°C, which is suitable for up to 6 months.[1] For shorter-term storage, -20°C is acceptable for up to 1 month.[1] All solutions should be in tightly sealed containers to prevent evaporation and moisture contamination.
Q3: What is the appearance of this compound?
A3: this compound is a solid that can range in color from off-white to yellow.[1]
Q4: Is there any information available on the degradation pathways of this compound?
A4: Currently, there is limited publicly available information specifically detailing the degradation pathways (e.g., hydrolysis, oxidation, photolysis) of this compound. To ensure the integrity of the compound, it is recommended to follow the provided storage and handling guidelines strictly and protect it from light and reactive chemicals.
Q5: What solvents can be used to dissolve this compound?
A5: this compound is soluble in DMSO.[1] When preparing a stock solution in DMSO, it is important to use a product with low water content (hygroscopic DMSO can impact solubility) and consider using sonication to aid dissolution.[1]
Storage Conditions Summary
| Form | Storage Temperature | Duration | Important Considerations |
| Solid | 4°C | Not specified, long-term | Keep sealed and away from moisture. |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; keep sealed and away from moisture.[1] |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; keep sealed and away from moisture.[1] |
Experimental Protocols
Protocol for Preparation of Stock Solutions
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. Weigh the desired amount of the compound in a sterile, enclosed environment.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired stock concentration.
-
Solubilization: If necessary, use an ultrasonic bath to ensure complete dissolution of the compound.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This is critical to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of compound activity in an assay. | 1. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles). 2. Degradation of the compound in the solid form due to moisture. 3. Instability in the experimental buffer (pH, presence of reactive species). | 1. Use a fresh, previously un-thawed aliquot of the stock solution. 2. Ensure the solid compound has been stored correctly at 4°C in a sealed container. 3. Prepare fresh solutions and verify the compatibility of your experimental buffer with the compound. |
| Inconsistent experimental results between different batches. | 1. Differences in the preparation of stock solutions. 2. Degradation of an older stock solution. | 1. Follow a standardized protocol for stock solution preparation. 2. Prepare a new stock solution from the solid compound and compare results with the old stock. |
| Precipitation of the compound in aqueous buffer. | 1. Low solubility of this compound in the aqueous buffer. 2. The concentration of the compound exceeds its solubility limit in the final assay conditions. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and helps maintain solubility. 2. Perform a solubility test to determine the maximum soluble concentration in your final assay buffer. |
Visualizations
Caption: Hypothetical signaling cascade initiated by a kappa-opioid agonist.
Caption: Workflow for troubleshooting unexpected experimental results.
References
interpreting unexpected results with ICI-204448
Welcome to the technical support center for ICI-204448. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving this potent and peripherally selective kappa-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Q1: I am observing lower than expected analgesic or anti-pruritic effects with this compound in my in vivo model. What are the potential causes?
A1: Several factors could contribute to reduced efficacy of this compound in your in vivo experiments. Here are some troubleshooting steps to consider:
-
Dose and Administration Route: The analgesic effect of this compound can be dose-dependent. For instance, in a rat model of mononeuropathy, intraplantar injection of 20 and 30 µg had no significant effect, while a significant antinociceptive effect was observed at 40 µg, which plateaued at 50 µg[1]. Ensure your dosing regimen is appropriate for your specific model and administration route. Subcutaneous administration has been shown to be effective in mice for pain hypersensitivity[2].
-
Receptor Expression and Density: The expression of kappa-opioid receptors can vary between different tissues and animal strains. Lower receptor density in the target peripheral tissue could lead to a diminished response. Consider quantifying KOR expression in your experimental tissue.
-
Receptor Desensitization: Prolonged or repeated administration of KOR agonists can lead to receptor desensitization and internalization, a process that can be mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins[3][4][5]. This can reduce the responsiveness of the receptors to this compound over time. If your experimental design involves repeated dosing, consider spacing the doses further apart or including washout periods.
-
Species-Specific Differences: The pharmacology and physiology of opioid receptors can differ across species. An effective dose in one species may not be directly translatable to another. It is crucial to perform dose-response studies in your specific animal model.
Q2: Although this compound is described as peripherally selective, I am observing potential CNS-mediated side effects (e.g., sedation) in my animal models. Why might this be happening?
A2: While this compound has limited access to the central nervous system (CNS) compared to other kappa-agonists like U-50488H, it is not entirely excluded from the brain[6][7]. The degree of CNS penetration is substantially lower, but certain conditions could lead to unexpected central effects:
-
High Doses: At higher doses, the amount of this compound crossing the blood-brain barrier may be sufficient to engage central KORs and elicit CNS effects. One study noted that while a high dose of this compound did not impair exploration in mice, it is possible that central side effects could emerge if the dose is further increased[2].
-
Blood-Brain Barrier Integrity: In certain disease models, such as those involving neuroinflammation or injury, the integrity of the blood-brain barrier may be compromised. This could lead to increased penetration of peripherally administered compounds like this compound into the CNS.
-
Lipophilicity and CNS Penetration: A good correlation exists between the lipophilicity of opioids and their degree of CNS penetration[4][7]. While designed for limited access, the physicochemical properties of this compound still allow for some level of CNS entry.
To confirm if the observed effects are centrally mediated, you can compare the effects of systemic administration with direct central (e.g., intracerebroventricular) administration of a much lower dose.
Q3: I am having issues with the solubility and stability of my this compound solution. What are the recommended handling and storage procedures?
A3: Proper handling and storage are critical for maintaining the integrity of this compound.
-
Solubility: this compound hydrochloride is soluble in DMSO up to 100 mM. For aqueous solutions, it is advisable to prepare a concentrated stock in DMSO and then dilute it in your aqueous buffer.
-
Storage of Stock Solutions: Once prepared, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles[8].
-
Storage of Dry Compound: The dry compound should be stored at room temperature.
Q4: How can I confirm that the observed effects of this compound are specifically mediated by the kappa-opioid receptor?
A4: To ensure the observed pharmacological effects are due to the on-target activity of this compound at the KOR, it is essential to perform antagonist studies.
-
Use of a Selective KOR Antagonist: The effects of this compound can be antagonized by a specific KOR antagonist like nor-binaltorphimine (nor-BNI). Co-administration of nor-BNI should block or significantly reverse the effects of this compound[1].
-
Use of a General Opioid Antagonist: The effects of this compound are also naloxone-reversible[6]. Naloxone is a non-selective opioid antagonist and can be used to confirm that the effects are opioid receptor-mediated[9][10][11].
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Preparation | Ligand Displaced | Measured Parameter | Value | Reference |
| Radioligand Binding | Guinea-pig cerebellum membranes | [3H]-bremazocine | Displacement | Potent | [6] |
| Functional Assay | Guinea-pig ileum | - | Inhibition of electrically-evoked contraction | Potent | [6] |
| Functional Assay | Mouse vas deferens | - | Inhibition of electrically-evoked contraction | Potent | [6] |
| Functional Assay | Rabbit vas deferens | - | Inhibition of electrically-evoked contraction | Potent | [6] |
Table 2: In Vivo Antinociceptive Effect of Intraplantar this compound in a Rat Model of Mononeuropathy
| Dose (µg) | Effect on Vocalization Threshold | Reference |
| 20 | No significant effect | [1] |
| 30 | No significant effect | [1] |
| 40 | Significant antinociceptive effect | [1] |
| 50 | Plateau of antinociceptive effect | [1] |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effect of this compound in a Rodent Model of Neuropathic Pain (adapted from Keita et al., 1995)
This protocol outlines a method to assess the peripheral antinociceptive effects of this compound using a paw pressure test in a rat model of mononeuropathy.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., saline)
-
Pressure application apparatus (e.g., Randall-Selitto apparatus)
-
Rats with induced mononeuropathy (e.g., sciatic nerve constriction model)
Methodology:
-
Animal Acclimatization: Acclimate rats to the testing environment and the pressure application apparatus for several days before the experiment to minimize stress-induced variability.
-
Baseline Measurement: Determine the baseline vocalization threshold to paw pressure for both the injured and contralateral paws before any drug administration.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 20, 30, 40, and 50 µg in a volume of 50 µL for intraplantar injection).
-
Drug Administration: Administer the prepared this compound solution or vehicle via intraplantar injection into the injured paw.
-
Post-Administration Measurement: At various time points after administration (e.g., 15, 30, 60, and 120 minutes), re-measure the vocalization threshold to paw pressure on both paws.
-
Data Analysis: Express the results as the change in vocalization threshold from baseline. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug's effect compared to the vehicle control.
-
(Optional) Antagonist Study: To confirm KOR-mediated effects, co-administer this compound with a KOR antagonist like nor-binaltorphimine and observe for a reversal of the antinociceptive effect[1].
Mandatory Visualizations
Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR) upon activation by this compound.
References
- 1. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Utility of Peripherally Restricted Kappa-Opioid Receptor Agonists for Inhibiting Below-Level Pain after Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U50,488H-induced internalization of the human kappa opioid receptor involves a beta-arrestin- and dynamin-dependent mechanism. Kappa receptor internalization is not required for mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of agonist-induced desensitization of the cloned mouse kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. MedlinePlus: How Naloxone Saves Lives in Opioid Overdose [medlineplus.gov]
- 11. labeling.pfizer.com [labeling.pfizer.com]
Technical Support Center: Optimizing ICI-204448 Concentration for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of ICI-204448, a kappa-opioid receptor (KOR) agonist, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1] As a KOR agonist, it has limited access to the central nervous system.[1] It acts by binding to and activating KORs, which are G-protein coupled receptors (GPCRs). This activation triggers downstream signaling cascades that can influence various cellular processes.
Q2: What are the primary signaling pathways activated by this compound?
A2: Upon binding to the kappa-opioid receptor, this compound initiates signaling through two primary pathways: the G-protein dependent pathway and the β-arrestin pathway. The G-protein pathway typically leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) cascades.[2][3] The β-arrestin pathway is also involved in KOR signaling and can mediate different cellular responses.[3]
Q3: What are the recommended starting concentrations for this compound in cell culture?
A3: Specific data on the optimal concentration of this compound in cell culture is limited. However, based on studies with the structurally similar KOR agonist U-50488h, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[4] The optimal concentration will be cell-type specific and should be determined empirically through a dose-response experiment.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. For cell culture, the final DMSO concentration in the media should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. The stability of this compound in cell culture media can be influenced by factors like pH and temperature, so it is advisable to prepare fresh working solutions for each experiment.[5]
Q5: What are potential off-target effects or cytotoxicity of this compound?
A5: While this compound is a selective KOR agonist, high concentrations may lead to off-target effects or cytotoxicity. It is crucial to perform a cytotoxicity assay (e.g., MTT, XTT, or LDH assay) to determine the IC50 value in your specific cell line. This will help establish a non-toxic working concentration range for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the optimal concentration. |
| Low Receptor Expression: The cell line may not express sufficient levels of the kappa-opioid receptor. | Verify KOR expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express KOR. | |
| Compound Degradation: this compound may have degraded due to improper storage or instability in the culture medium. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the pre-incubation time of the compound in the media before adding it to the cells.[5] | |
| High Cell Death or Cytotoxicity | Concentration Too High: The concentration of this compound may be toxic to the cells. | Perform a cytotoxicity assay to determine the IC50 value and use concentrations well below this value for your experiments. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the cell culture medium is at a non-toxic level (typically <0.5% for DMSO). Include a vehicle control in your experiments. | |
| Inconsistent or Variable Results | Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can lead to variable responses. | Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. |
| Precipitation of Compound: this compound may precipitate in the cell culture medium, especially at higher concentrations. | Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try lowering the concentration or preparing the working solution in pre-warmed media with vigorous mixing. |
Data Presentation
Table 1: Recommended Starting Concentrations for KOR Agonists in Cell Culture (Based on U-50488h data)
| Cell Type | Concentration Range (µM) | Reference |
| Hepatocellular Carcinoma (HCC) Cells | 0.1, 1, 10 | [4] |
| General Starting Range | 0.1 - 10 | Extrapolated from available data |
Table 2: Example IC50 Values for a KOR Agonist (U-50488h)
| Parameter | Value | Cell Type | Reference |
| EC50 for Receptor Internalization | 0.342 nM | Green Fluorescent Kappa Opioid Receptor Cell Line | [6] |
Note: This data is for U-50488h and should be used as a guideline for designing experiments with this compound. The actual optimal concentrations and IC50 values for this compound will need to be determined experimentally for your specific cell line.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Experiment)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is 0.01, 0.1, 1, 10, and 50 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a desired time point (e.g., 24, 48, or 72 hours), depending on the expected biological response.
-
Assay: Perform a relevant downstream assay to measure the effect of this compound. This could be a cell viability assay, a signaling pathway activation assay (e.g., measuring cAMP levels or MAPK phosphorylation), or a functional assay specific to your research.
-
Data Analysis: Plot the response as a function of the this compound concentration to determine the optimal working concentration.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control and plot the viability against the log of the this compound concentration. Use a suitable software to calculate the IC50 value.
Mandatory Visualizations
Caption: Kappa-Opioid Receptor Signaling Pathway.
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Agonists Specific for κ-Opioid Receptor Induces Apoptosis of HCC Cells Through Enhanced Endoplasmic Reticulum Stress [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. innoprot.com [innoprot.com]
Technical Support Center: ICI-204448 In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peripherally selective κ-opioid agonist, ICI-204448.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and peripherally selective κ-opioid receptor (KOR) agonist.[1][2] This means it primarily activates KORs outside of the central nervous system (CNS). KORs are G-protein coupled receptors (GPCRs) that, when activated, can modulate pain and inflammation.[3][4] this compound is often used in research to differentiate between the central and peripheral effects of the kappa-opioid system.[1][2]
Q2: What are the key chemical and physical properties of this compound?
A2: Below is a summary of the key properties of this compound hydrochloride:
| Property | Value |
| Molecular Formula | C₂₃H₂₆Cl₂N₂O₄・HCl |
| Molecular Weight | 501.84 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO (up to 100 mM) |
| Storage | Store at room temperature. |
Q3: How should I store this compound stock solutions?
A3: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store it at -20°C for short-term storage or -80°C for long-term storage to minimize freeze-thaw cycles.
Q4: What are the known in vivo administration routes for this compound?
A4: Published studies have reported the use of this compound via subcutaneous (s.c.) injection in mice and intraplantar (i.pl.) injection in rats.[5][6]
Troubleshooting Guide
This guide addresses common challenges that may be encountered during the in vivo administration of this compound.
Problem 1: Poor Solubility and Vehicle Selection
-
Issue: this compound is poorly soluble in aqueous solutions, making formulation for in vivo studies challenging. While soluble in DMSO, high concentrations of DMSO can be toxic to animals.
-
Solution:
-
Co-solvents: A common strategy is to use a co-solvent system. For example, a stock solution in DMSO can be further diluted with a biocompatible vehicle such as saline, polyethylene (B3416737) glycol (PEG), or cyclodextrins. It is crucial to determine the maximum tolerable percentage of the organic solvent in the final injection volume.
-
Vehicle Screening: It is highly recommended to perform a vehicle tolerability study in a small cohort of animals before commencing the main experiment. This will help identify any adverse reactions to the vehicle itself.
-
Formulation Strategies for Poorly Soluble Drugs: Consider employing formulation strategies used for other poorly water-soluble compounds, such as creating a suspension, using lipid-based formulations, or forming a complex with cyclodextrins to enhance solubility.
-
Problem 2: Unexpected Behavioral or Physiological Effects
-
Issue: Researchers may observe unexpected behavioral or physiological changes in animals following this compound administration.
-
Possible Causes and Solutions:
-
Central Nervous System (CNS) Penetration: Although this compound has limited access to the CNS, high doses may lead to some central effects. κ-opioid receptor activation in the brain is associated with aversion, sedation, and dysphoria.[7] If these effects are observed, consider reducing the dose.
-
Off-Target Effects: While this compound is selective for the κ-opioid receptor, the possibility of off-target effects at high concentrations cannot be entirely ruled out. Review the literature for any known off-target activities.
-
Vehicle Effects: The vehicle used for administration can have its own biological effects. Ensure that a vehicle-only control group is included in your experimental design to differentiate the effects of the compound from those of the vehicle.
-
Problem 3: Lack of Efficacy or Inconsistent Results
-
Issue: The expected pharmacological effect of this compound is not observed, or the results are highly variable between animals.
-
Possible Causes and Solutions:
-
Inadequate Dosing: The dose of this compound may be insufficient to elicit a response. A dose-response study is essential to determine the optimal effective dose for your specific animal model and experimental endpoint.
-
Poor Bioavailability: The route of administration and the formulation can significantly impact the bioavailability of the compound. For subcutaneous injections, ensure the injection site is consistent and the formulation is stable. For other routes, significant first-pass metabolism or poor absorption may limit systemic exposure.
-
Metabolism: The metabolic rate of this compound may vary between species and even between different strains of the same species. This can lead to variability in the duration and intensity of the pharmacological effect.
-
Receptor Desensitization: Prolonged or repeated administration of a κ-opioid agonist can lead to receptor desensitization and tachyphylaxis, resulting in a diminished response over time.
-
Experimental Protocols
Subcutaneous (s.c.) Injection in Mice (General Protocol)
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For injection, dilute the stock solution to the desired final concentration using a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline). The final concentration of DMSO should be minimized (typically ≤10%).
-
Ensure the final solution is clear and free of precipitation. Gently warm the solution if necessary to aid dissolution.
-
-
Administration:
-
Acclimatize the mice to the experimental conditions.
-
Administer the this compound solution subcutaneously in the loose skin over the back of the neck or flank.
-
The injection volume should be appropriate for the size of the mouse (typically 5-10 ml/kg).
-
Include a vehicle-only control group.
-
Intraplantar (i.pl.) Injection in Rats (General Protocol)
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the stock solution to the final concentration with sterile saline. The final DMSO concentration should be kept low to avoid vehicle-induced inflammation. One study reports using 50% DMSO in saline as a vehicle.[8]
-
-
Administration:
-
Lightly anesthetize the rat.
-
Inject a small volume (typically 20-50 µl) of the this compound solution into the plantar surface of the hind paw using a fine-gauge needle.[8]
-
Administer the vehicle alone to the contralateral paw or to a separate control group of animals.
-
Visualizations
Caption: κ-Opioid Receptor Signaling Pathways.
Caption: In Vivo Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 4. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Developing κ Opioid Receptor Agonists for the Treatment of Pain with Fewer Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraplantar-injected ceramide in rats induces hyperalgesia through an NF-κB- and p38 kinase-dependent cyclooxygenase 2/prostaglandin E2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ICI-204448 and Opioid Receptor Cross-Reactivity
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the opioid receptor cross-reactivity of ICI-204448. The following question-and-answer format addresses common inquiries and provides standardized protocols for in-house experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary opioid receptor target of this compound?
A1: this compound is characterized as a potent and peripherally selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its activity is demonstrated by its ability to displace kappa-selective radioligands, such as [3H]-bremazocine, from guinea pig cerebellum membranes.[1][3] Furthermore, the pharmacological effects of this compound can be reversed by the specific KOR antagonist, nor-binaltorphimine.[4]
Q2: Is there quantitative data available on the cross-reactivity of this compound with mu- and delta-opioid receptors?
Q3: How can I experimentally determine the binding affinity and selectivity of this compound for different opioid receptors?
A3: A radioligand binding assay is the gold-standard method to determine the binding affinity of a compound for a specific receptor. By performing competition binding assays using cell membranes expressing either KOR, MOR, or DOR, and selective radioligands for each, you can determine the inhibition constant (Ki) of this compound for each receptor subtype. A higher Ki value for MOR and DOR compared to KOR would confirm its selectivity. A detailed protocol is provided in the Troubleshooting Guides section.
Q4: How can I assess the functional activity of this compound at mu- and delta-opioid receptors?
A4: A functional assay, such as a cyclic AMP (cAMP) inhibition assay, can determine whether this compound acts as an agonist, antagonist, or has no effect at MOR and DOR. Opioid receptors are Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By measuring the change in cAMP levels in cells expressing each receptor subtype upon application of this compound, you can determine its functional potency (EC50) and efficacy (Emax). A detailed protocol is available in the Troubleshooting Guides section.
Data Presentation
As quantitative cross-reactivity data for this compound is not available in published literature, a comparative data table cannot be provided. Researchers are encouraged to generate this data using the protocols outlined below. The resulting data should be structured as follows for clear comparison:
Table 1: Hypothetical Binding Affinity Profile of this compound at Opioid Receptors
| Receptor Subtype | Radioligand Used | Ki (nM) | Selectivity Ratio (Ki MOR or DOR / Ki KOR) |
| Kappa (KOR) | [³H]-U69,593 | Value | 1 |
| Mu (MOR) | [³H]-DAMGO | Value | Value |
| Delta (DOR) | [³H]-DPDPE | Value | Value |
Table 2: Hypothetical Functional Activity Profile of this compound at Opioid Receptors (cAMP Assay)
| Receptor Subtype | EC50 (nM) | Emax (% of control agonist) |
| Kappa (KOR) | Value | Value |
| Mu (MOR) | Value | Value |
| Delta (DOR) | Value | Value |
Mandatory Visualizations
Caption: Logical diagram illustrating the high-affinity agonist activity of this compound at the kappa-opioid receptor and its hypothesized low-affinity cross-reactivity at mu and delta-opioid receptors.
Caption: A streamlined workflow for determining the cross-reactivity of this compound with mu, delta, and kappa opioid receptors using radioligand binding and functional cAMP assays.
Troubleshooting Guides and Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for KOR, MOR, and DOR.
Materials:
-
Cell membranes from stable cell lines individually expressing human KOR, MOR, or DOR.
-
Selective radioligands:
-
For KOR: [³H]-U-69,593 or [³H]-Bremazocine
-
For MOR: [³H]-DAMGO
-
For DOR: [³H]-DPDPE or [³H]-Naltrindole
-
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Naloxone)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and fluid
Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding for a range of this compound concentrations.
-
Total Binding: Add cell membranes, the appropriate radioligand (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Add cell membranes, the radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM Naloxone).
-
Competition Binding: Add cell membranes, the radioligand, and varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Inhibition Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at KOR, MOR, and DOR.
Materials:
-
Stable cell lines individually expressing human KOR, MOR, or DOR (e.g., CHO or HEK293 cells).
-
Cell culture medium
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
Reference full agonist for each receptor (e.g., U-69,593 for KOR, DAMGO for MOR, DPDPE for DOR)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque plates
Methodology:
-
Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist.
-
Cell Treatment:
-
Aspirate the culture medium.
-
Add buffer containing IBMX to inhibit phosphodiesterase activity.
-
Add the diluted this compound or reference agonist to the respective wells.
-
Add a fixed concentration of forskolin to all wells (except basal control) to stimulate cAMP production.
-
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control.
-
Plot the percentage of cAMP inhibition against the log concentration of the agonist.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.
-
Determine the Emax value by comparing the maximal inhibition produced by this compound to that of the reference full agonist for that receptor.
-
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI-204,448 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ICI-204448 in Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ICI-204448 in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1] Its key feature is its limited ability to cross the blood-brain barrier, making it a peripherally restricted agonist.[1] This property is advantageous for studying the effects of peripheral KOR activation without the confounding central nervous system effects typically associated with other KOR agonists, such as sedation and dysphoria.[2][3]
Q2: What is the appropriate vehicle for dissolving and administering this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, a common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with saline or another aqueous buffer to the final desired concentration. It is crucial to keep the final DMSO concentration as low as possible to avoid vehicle-induced effects in behavioral assays. Always run a vehicle-only control group in your experiments.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term stability. Once dissolved in a solvent, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.
Q4: Can the effects of this compound be blocked by an antagonist?
A4: Yes, the effects of this compound are mediated by the kappa-opioid receptor and can be reversed by KOR antagonists.[4] A commonly used selective KOR antagonist is nor-binaltorphimine (nor-BNI).[4] Co-administration of nor-BNI with this compound can confirm that the observed behavioral effects are indeed KOR-mediated.
Troubleshooting Guide
Issue 1: No observable analgesic or antinociceptive effect.
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose | The effective dose of this compound can vary depending on the animal model, route of administration, and the specific pain assay. Perform a dose-response study to determine the optimal dose for your experimental conditions. For instance, in a rat model of mononeuropathy, intraplantar doses of 40-50 µg were effective, while lower doses were not.[4] |
| Route of Administration | This compound is well-absorbed after subcutaneous administration.[1] Ensure proper injection technique to guarantee accurate dosing. For localized peripheral effects, intraplantar or intra-articular injections may be more appropriate. |
| Receptor Desensitization | Prolonged or repeated exposure to KOR agonists can lead to receptor desensitization, diminishing the drug's effect. If your experimental design involves repeated dosing, consider the timing and frequency of administration to minimize desensitization. |
| Compound Degradation | Ensure that this compound has been stored correctly and that the prepared solutions are fresh. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inflammatory State of the Tissue | The efficacy of peripherally acting opioid agonists can be influenced by the inflammatory state of the tissue. In some models, an inflammatory challenge may be necessary to "prime" the peripheral opioid receptors for a robust response.[2][5] |
Issue 2: Unexpected or inconsistent behavioral responses.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | While this compound is selective for the kappa-opioid receptor, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[6][7] If you observe unexpected behaviors, consider using a lower dose or confirming the KOR-specificity of the effect with an antagonist like nor-BNI. |
| Vehicle Effects | The vehicle used to dissolve this compound, particularly if it contains a high concentration of DMSO, can have its own behavioral effects. Always include a vehicle-only control group to account for these potential confounds. |
| Diuresis | Kappa-opioid agonists are known to induce diuresis (increased urine production).[8][9][10] This physiological effect could potentially alter the animal's behavior in some assays. Monitor for signs of increased urination and consider its potential impact on your experimental outcomes. |
| Sedation or Motor Impairment | Although this compound has limited CNS penetration, high doses might lead to some systemic effects that could be misinterpreted as analgesia.[11] It is crucial to include control experiments that assess locomotor activity and motor coordination to rule out sedative or motor-impairing effects of the drug at the doses being tested for analgesia. |
Quantitative Data Summary
Table 1: Antinociceptive Effect of Intraplantar this compound in a Rat Model of Mononeuropathy
| Dose (µg) | Effect on Vocalization Threshold to Paw Pressure |
| 20 | No significant effect[4] |
| 30 | No significant effect[4] |
| 40 | Significant antinociceptive effect[4] |
| 50 | Plateau of antinociceptive effect[4] |
Data from a study on rats with peripheral mononeuropathy, where vocalization thresholds to paw pressure were used as the nociceptive test.[4]
Experimental Protocols
Formalin Test for Nociception in Mice
This protocol is a standard method for assessing antinociceptive effects of compounds. The test produces a biphasic behavioral response: an early, acute phase followed by a later, inflammatory phase.
Materials:
-
This compound
-
Vehicle (e.g., saline with a low percentage of DMSO)
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers with mirrors for clear viewing of paws
-
Syringes and needles for injection
-
Timer
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes and to the observation chambers for 10-15 minutes before the experiment begins.[12]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection) at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a standard volume (e.g., 20 µL) of 2.5% formalin solution into the plantar surface of the right hind paw.[12]
-
Observation: Immediately after the formalin injection, place the mouse back into the observation chamber and start the timer.
-
Data Collection: Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Analysis: Compare the licking/biting time between the drug-treated groups and the vehicle control group for both phases. A significant reduction in this time indicates an antinociceptive effect.
Von Frey Test for Mechanical Allodynia in Rats
This test is used to assess the mechanical withdrawal threshold in response to a non-noxious stimulus, which is a measure of mechanical allodynia.
Materials:
-
This compound
-
Vehicle
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform with individual testing chambers
-
Syringes and needles for injection
Procedure:
-
Acclimation: Habituate the rats to the testing environment and the wire mesh platform for several days before the experiment. On the testing day, allow at least a 30-minute acclimation period.
-
Baseline Measurement: Before any treatment, determine the baseline paw withdrawal threshold (PWT) for each animal.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: At a predetermined time after drug administration, apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of intermediate force.
-
Apply the filament until it just begins to bend.
-
A positive response is a brisk withdrawal or flinching of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold.
-
-
Analysis: Compare the post-drug PWT to the baseline PWT and to the vehicle control group. An increase in the PWT indicates an antiallodynic effect.
Visualizations
Caption: General experimental workflow for behavioral assays.
Caption: Troubleshooting flowchart for unexpected results.
Caption: Simplified KOR signaling pathways.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of κ-Opioid Receptor Signaling in Peripheral Sensory Neurons In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential sensitivity of mice bred for stress-induced analgesia to morphine and ACEA-1011 in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kappa agonist-induced diuresis: evidence for stereoselectivity, strain differences, independence of hydration variables and a result of decreased plasma vasopressin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultra-long antagonism of kappa opioid agonist-induced diuresis by intracisternal nor-binaltorphimine in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pfizermedical.com [pfizermedical.com]
Technical Support Center: ICI-204448 and Central Nervous System (CNS) Penetration
Welcome to the technical support center for researchers working with ICI-204448. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and interpret experiments aimed at minimizing the central nervous system (CNS) penetration of this peripherally selective kappa-opioid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing its CNS penetration important?
A1: this compound is a potent kappa-opioid receptor (KOR) agonist designed for limited access to the CNS.[1][2] The primary goal of using a peripherally restricted KOR agonist is to achieve therapeutic effects, such as analgesia, in the peripheral nervous system without inducing the centrally-mediated side effects associated with KOR activation in the brain.[3] These adverse effects can include sedation, dysphoria, and hallucinations. By minimizing CNS penetration, researchers can better isolate and study the peripheral actions of KORs.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Significance for CNS Penetration |
| Molecular Weight | 501.83 g/mol [1] | Larger molecules (typically >400-500 Da) generally exhibit lower passive diffusion across the blood-brain barrier (BBB). |
| Molecular Formula | C23H27Cl3N2O4[1] | Provides the elemental composition. |
| General Features | Non-quaternary derivative[2] | Unlike quaternary ammonium (B1175870) compounds which are permanently charged and have very low BBB penetration, this compound's structure allows for some lipophilicity, which is a factor in its limited CNS access. |
| Lipophilicity | A good correlation has been found between lipophilicity and the degree of CNS penetration for a range of opioids.[2] | While a specific LogP value is not readily available, its design as a peripherally-restricted agent suggests a balanced lipophilicity to allow for peripheral tissue distribution without excessive BBB crossing. |
Q3: What factors can influence the CNS penetration of this compound in my experiments?
A3: Several factors can lead to higher-than-expected CNS penetration of this compound:
-
Experimental Model: The integrity of the blood-brain barrier (BBB) can vary between different animal models and can be compromised in disease states (e.g., inflammation, trauma).
-
Formulation and Vehicle: The solution used to dissolve and administer this compound can impact its absorption and distribution. Some solvents or excipients may disrupt the BBB.
-
Efflux Transporter Saturation or Inhibition: this compound's low CNS penetration may be partly due to active efflux from the brain by transporters like P-glycoprotein (P-gp). If these transporters are saturated by high doses of this compound or inhibited by co-administered compounds, CNS levels may increase.
-
Metabolism: If this compound is metabolized into more lipophilic or centrally-penetrant active metabolites, this could lead to CNS effects.
Q4: How can I assess the degree of CNS penetration of this compound in my study?
A4: You can quantify CNS penetration using several methods:
-
In Vivo Brain Microdialysis: This technique allows for the direct measurement of unbound drug concentration in the brain's extracellular fluid in a conscious animal, providing real-time pharmacokinetic data.
-
Brain-to-Plasma Concentration Ratio (Kp): This involves measuring the total concentration of this compound in brain tissue homogenate and plasma at a specific time point post-administration. The unbound brain-to-plasma ratio (Kp,uu) is the most accurate measure of CNS penetration.
-
In Vitro BBB Models: Co-culture systems of brain endothelial cells and astrocytes on a semi-permeable membrane can be used to assess the permeability of this compound in a controlled environment.
Troubleshooting Guides
Issue 1: Observing Unexpected Central Effects (e.g., sedation, altered behavior) in Animal Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Dose Leading to BBB Saturation: The dose of this compound may be high enough to saturate efflux transporters or overcome the BBB's restrictive properties. | Action: Perform a dose-response study to identify the lowest effective dose that elicits the desired peripheral effect without central side effects. |
| BBB Disruption in the Animal Model: The disease model itself (e.g., neuroinflammation) may compromise the integrity of the BBB. | Action: Assess BBB integrity in your model using tracers like Evans blue or sodium fluorescein. If the BBB is compromised, consider local administration of this compound to the peripheral site of interest if feasible. |
| Vehicle Effects: The vehicle used to dissolve this compound may be affecting BBB permeability. | Action: If using solvents like DMSO or ethanol, ensure the final concentration is low and well-tolerated. Test the vehicle alone as a control group. Consider alternative, more inert vehicles like saline with a small amount of a solubilizing agent (e.g., Tween 80). |
| Interaction with Other Administered Compounds: A co-administered drug could be inhibiting P-gp or other efflux transporters. | Action: Review the literature for all administered compounds to check if they are known P-gp inhibitors. If so, consider a staggered dosing schedule or alternative compounds. |
Issue 2: High Permeability Observed in an In Vitro BBB Model
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Tight Junction Formation: The endothelial cell monolayer may not have formed a sufficiently tight barrier. | Action: Verify the integrity of your in vitro BBB model by measuring Transendothelial Electrical Resistance (TEER). TEER values should be stable and within the expected range for your cell type before starting the permeability assay. Also, assess the permeability of a known low-permeability marker (e.g., Lucifer yellow). |
| Absence of Efflux Transporters: The cell line used may not adequately express key efflux transporters like P-gp. | Action: Use a cell line known to express relevant transporters (e.g., MDCK-MDR1 cells). Confirm the expression and activity of P-gp in your model using a known substrate like rhodamine 123. |
| Incorrect Assay Conditions: Factors like pH, protein concentration in the media, or incubation time can affect the results. | Action: Ensure the assay buffer conditions are physiological. Include a protein source like bovine serum albumin (BSA) if this compound is highly protein-bound. Optimize incubation time to ensure you are in the linear range of transport. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol provides a general framework for assessing the permeability of this compound across a cell-based in vitro BBB model.
-
Model Setup:
-
Culture brain endothelial cells (e.g., bEnd.3 or primary cells) on the apical side of a Transwell™ insert.
-
Co-culture with astrocytes on the basolateral side of the insert to induce barrier properties.
-
Monitor the formation of a tight monolayer by measuring TEER daily. The model is ready for use when TEER values are high and stable.
-
-
Permeability Assay:
-
Wash the cell monolayer with warm, serum-free assay buffer.
-
Add this compound (at a known concentration, in assay buffer) to the apical (donor) chamber.
-
Add fresh assay buffer to the basolateral (receiver) chamber.
-
At designated time points (e.g., 15, 30, 60, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
To assess active efflux, perform the experiment in the reverse direction (basolateral to apical).
-
To confirm the role of P-gp, run a parallel experiment in the presence of a P-gp inhibitor (e.g., verapamil, elacridar).
-
-
Quantification and Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.
-
Protocol 2: P-glycoprotein (P-gp) Substrate Assay
This assay determines if this compound is a substrate of the P-gp efflux pump.
-
Cell Culture:
-
Use a cell line that overexpresses P-gp, such as MDCK-MDR1 cells, and a corresponding parental cell line (MDCK) as a control.
-
Seed the cells on Transwell™ inserts and allow them to form a confluent monolayer.
-
-
Transport Assay:
-
The assay is similar to the in vitro BBB permeability assay described above.
-
Measure the bidirectional transport of this compound across both MDCK and MDCK-MDR1 cell monolayers.
-
-
Data Analysis:
-
Calculate the efflux ratio for both cell lines.
-
A significantly higher efflux ratio in the MDCK-MDR1 cells compared to the parental MDCK cells indicates that this compound is a substrate of P-gp.
-
This can be confirmed by demonstrating that the efflux in MDCK-MDR1 cells is reduced in the presence of a P-gp inhibitor.
-
Visualizations
Caption: Peripheral vs. Central KOR Signaling Pathways.
Caption: Workflow for In Vitro BBB Permeability Assay.
References
ICI-204448 batch variability and quality control
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ICI-204448. The information provided is based on established principles of synthetic chemistry, quality control, and pharmacology of κ-opioid agonists, as specific data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and peripherally selective κ-opioid receptor (KOR) agonist.[1][2] This means it primarily activates KORs outside of the central nervous system. KORs are G-protein coupled receptors that, when activated, can modulate pain perception and inflammation. The peripheral selectivity of this compound makes it a valuable research tool for distinguishing between the central and peripheral effects of KOR activation.[1]
Q2: How should I store and handle this compound?
A2: For solid this compound, storage at -20°C is recommended for long-term stability. For solutions, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles. The stability of the compound in various solvents should be determined empirically, but typically, anhydrous solvents like DMSO or ethanol (B145695) are used to prepare stock solutions.
Q3: What are the potential sources of batch-to-batch variability with this compound?
A3: Batch-to-batch variability in synthetic compounds like this compound can arise from several factors:
-
Purity: The presence of impurities from the synthesis process can alter the compound's effective concentration and introduce off-target effects.
-
Isomeric Content: The stereochemistry of this compound may be critical for its activity. Variations in the ratio of stereoisomers between batches can lead to inconsistent results.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.
-
Residual Solvents: The presence of residual solvents from the manufacturing process can affect the compound's physical properties and biological activity.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
Possible Cause 1: Poor Compound Solubility
-
Troubleshooting Steps:
-
Visually inspect the solution for any precipitate.
-
Determine the solubility of the specific batch of this compound in your experimental buffer.
-
Consider using a different solvent for your stock solution or adding a solubilizing agent, ensuring it does not interfere with your assay.
-
Possible Cause 2: Compound Degradation
-
Troubleshooting Steps:
-
Review storage and handling procedures. Was the compound exposed to light, elevated temperatures, or repeated freeze-thaw cycles?
-
If possible, analyze the compound's purity via HPLC to check for degradation products.
-
Prepare fresh solutions from a new aliquot or a different batch of the compound.
-
Possible Cause 3: Batch Variability in Purity or Potency
-
Troubleshooting Steps:
-
Request a Certificate of Analysis (CoA) from the supplier for each batch. Compare the purity and any other characterization data.
-
Perform a dose-response curve for each new batch to determine its EC50 or IC50 and compare it to previous batches.
-
If significant variability is observed, consider purchasing a larger single batch for a series of experiments.
-
Quality Control and Batch Variability
Ensuring the quality and consistency of this compound is critical for reproducible research. The following sections outline key aspects of quality control.
Potential Impurities in this compound Synthesis
While the specific synthetic route for this compound is not publicly detailed, potential impurities can be inferred from its chemical structure. These may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts: Molecules formed from side reactions.
-
Isomers: Stereoisomers or positional isomers of this compound.
-
Degradation products: Resulting from instability of the final compound.
The presence of impurities in active pharmaceutical ingredients can impact both safety and efficacy. Regulatory guidelines often recommend that impurities present at levels above 0.1% should be identified and characterized.
Recommended Quality Control Assays
A comprehensive quality control program for this compound should include a panel of analytical tests to ensure identity, purity, and consistency.
| Parameter | Analytical Method | Purpose | Acceptance Criteria (Example) |
| Identity | 1H NMR, 13C NMR, Mass Spectrometry (MS) | Confirms the chemical structure of the compound. | Spectra consistent with the reference structure of this compound. |
| Purity | High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantifies the main compound and detects impurities. | ≥ 98% purity. Individual impurities ≤ 0.5%. |
| Residual Solvents | Gas Chromatography (GC) with Flame Ionization Detection (FID) | Detects and quantifies any remaining solvents from synthesis. | Conforms to ICH Q3C limits. |
| Water Content | Karl Fischer Titration | Measures the amount of water in the solid compound. | ≤ 1.0% |
| Potency (Functional Assay) | In vitro binding assay (e.g., radioligand binding to KOR) or a functional assay (e.g., measuring downstream signaling) | Determines the biological activity of the compound. | EC50 within a specified range of a reference standard. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The specific conditions may need to be optimized.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm, to be determined by UV-Vis scan).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: In Vitro Potency Determination using a cAMP Inhibition Assay
This protocol describes a method to determine the functional potency of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the κ-opioid receptor.
-
Cell Culture:
-
Culture cells stably expressing the human κ-opioid receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Incubate for 15 minutes at 37°C.
-
Add a fixed concentration of forskolin (B1673556) (to stimulate cAMP production) to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to ICI-204448 and Other Kappa-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of ICI-204448 with other well-characterized kappa-opioid receptor (KOR) agonists, namely U-50488, U-69593, and Salvinorin A. The information presented is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs by offering a side-by-side look at their binding affinities, functional potencies, and key characteristics, supported by experimental data.
Introduction to Kappa-Opioid Receptor Agonists
The kappa-opioid receptor (KOR), a G protein-coupled receptor, is a key target in the development of analgesics with a lower potential for abuse and respiratory depression compared to mu-opioid receptor agonists. However, the clinical utility of KOR agonists has been hampered by side effects such as dysphoria, sedation, and hallucinations. This has driven the development of new KOR agonists with improved pharmacological profiles. This compound is a notable KOR agonist designed to have limited access to the central nervous system (CNS), potentially reducing centrally-mediated side effects.[1][2] U-50488 and U-69593 are widely used synthetic KOR agonists, while Salvinorin A is a potent, naturally occurring hallucinogen that acts as a selective KOR agonist.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and other selected KOR agonists. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | Binding Affinity (Ki) at KOR | Functional Potency (IC50/EC50) | Key Characteristics |
| This compound | Displaces [3H]-bremazocine[1][3] | Potent inhibitor of guinea-pig ileum contraction[1] | Peripherally restricted with limited CNS access[1][2] |
| U-50488 | ~0.2 - 114 nM[4] | EC50 = 9.31 nM (G protein signaling)[4] | Selective KOR agonist, widely used as a research tool.[4][5] |
| U-69593 | ~1.12 nM (pKi = 8.95) | EC50 = 26.1 nM ([35S]GTPγS binding) | Highly selective KOR agonist. |
| Salvinorin A | ~2.3 - 3.2 nM[6] | IC50 = 3.2 nM (guinea-pig ileum contraction)[6] | Potent, naturally occurring hallucinogen; selective KOR agonist.[6][7][8] |
Signaling Pathways of Kappa-Opioid Receptor Agonists
Activation of the kappa-opioid receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This G protein-mediated signaling is believed to be responsible for the therapeutic effects of KOR agonists, such as analgesia.
In addition to the G protein pathway, KOR activation can also lead to the recruitment of β-arrestin proteins. The β-arrestin pathway is often associated with receptor desensitization, internalization, and the adverse effects of KOR agonists, including dysphoria. The differential activation of these two pathways by various agonists is an area of active research, with the goal of developing "biased" agonists that preferentially activate the G protein pathway to achieve therapeutic benefits with fewer side effects.
Kappa-Opioid Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to be representative and may require optimization for specific laboratory conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the kappa-opioid receptor.
Experimental Workflow for Radioligand Binding Assay.
Materials:
-
Cell membranes expressing KOR
-
Radioligand (e.g., [3H]-bremazocine)
-
Unlabeled competitor compound (e.g., this compound)
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of radioligand, and varying concentrations of the competitor compound in binding buffer.
-
Equilibration: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the KOR upon agonist binding.
Materials:
-
Cell membranes expressing KOR
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP)
-
GDP (Guanosine diphosphate)
-
Agonist compound (e.g., this compound)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Pre-incubation: Incubate the cell membranes with the agonist compound and GDP in the assay buffer.
-
Initiation: Add [³⁵S]GTPγS to the mixture to initiate the binding reaction.
-
Incubation: Incubate at a controlled temperature for a specific time to allow for [³⁵S]GTPγS binding to the activated G proteins.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).
cAMP Accumulation Assay
This assay measures the ability of a KOR agonist to inhibit the production of cyclic AMP.
Materials:
-
Whole cells expressing KOR
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Agonist compound (e.g., this compound)
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA or HTRF-based)
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with the agonist compound at various concentrations for a defined period.
-
Stimulation: Add forskolin to the cells to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Measure the amount of cAMP in the cell lysates using a suitable detection kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist to determine the IC50 value.
Conclusion
This compound presents a distinct profile among KOR agonists due to its limited CNS penetration, a characteristic that may translate to a reduced incidence of centrally-mediated side effects. While direct comparative binding affinity data is limited, its potent functional activity in peripheral tissues highlights its potential as a tool for investigating peripheral KOR function and as a lead compound for the development of peripherally-restricted analgesics. The other agonists, U-50488, U-69593, and Salvinorin A, remain valuable standards for in vitro and in vivo studies of KOR pharmacology, each with a well-documented profile of high affinity and potency. The choice of agonist will ultimately depend on the specific research question, with considerations for selectivity, central versus peripheral effects, and desired signaling pathway activation.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of salvinorin A, from Salvia divinorum, on ileitis-induced hypermotility: cross-talk between κ-opioid and cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The hallucinogenic herb Salvia divinorum and its active ingredient salvinorin A inhibit enteric cholinergic transmission in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Nor-binaltorphimine's Antagonism of ICI-204448: A Comparative Guide
This guide provides a detailed comparison of the antagonistic effects of nor-binaltorphimine (nor-BNI) on the pharmacological actions of ICI-204448, with a focus on their interaction at the kappa-opioid receptor (KOR). The information is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and neuroscience.
Overview of Compounds
Nor-binaltorphimine (nor-BNI) is a highly selective and long-acting antagonist of the kappa-opioid receptor (KOR).[1][2] It is widely used in research to investigate the physiological and behavioral roles of the KOR system.[1][2] Its antagonist effects have a slow onset but can persist for several weeks after a single administration.[1]
This compound is a potent kappa-opioid receptor agonist with limited ability to cross the blood-brain barrier.[3][4] This peripheral restriction makes it a valuable tool for studying the effects of KOR activation in the periphery without the central side effects typically associated with kappa agonists, such as sedation and dysphoria.[3][4]
Comparative Efficacy: Antagonism of Antinociception
Experimental data demonstrates that nor-BNI effectively antagonizes the antinociceptive effects of this compound. In a rat model of peripheral mononeuropathy, the analgesic effect of this compound was significantly reversed by the co-administration of nor-BNI.[4]
Quantitative Data
The following table summarizes the quantitative data from a study investigating the antagonism of this compound-induced antinociception by nor-binaltorphimine in a rat paw pressure test.[4]
| Treatment Group | Dose (µg, intraplantar) | Vocalization Threshold (g) | % Antagonism |
| Vehicle | - | Baseline | - |
| This compound | 40 | Increased | 0% |
| This compound + nor-BNI | 40 + 20 | Significantly Reduced vs. This compound alone | Significant |
| This compound + nor-BNI | 40 + 30 | Significantly Reduced vs. This compound alone | Significant |
Note: This table is a qualitative representation based on the abstract. Specific numerical values for vocalization thresholds were not available in the abstract.
Experimental Protocols
Animal Model of Mononeuropathy
A common method for inducing peripheral mononeuropathy in rats involves the loose ligation of the common sciatic nerve. This procedure leads to a state of hyperalgesia and allodynia in the ipsilateral paw, making it a suitable model for studying analgesics.
Vocalization Threshold to Paw Pressure Test
This test is a measure of nociception in which increasing pressure is applied to the rat's paw, and the pressure at which the rat vocalizes is recorded as the vocalization threshold.[4]
Detailed Methodology:
-
Animal Acclimation: Rats are acclimated to the testing apparatus before the experiment to minimize stress-induced variability.
-
Drug Administration: this compound and nor-BNI are administered via intraplantar injection into the nerve-injured paw.[4]
-
Paw Pressure Application: A calibrated pressure applicator with a small, rounded tip is used to apply a gradually increasing force to the plantar surface of the hind paw.
-
Vocalization Threshold Measurement: The force in grams at which the rat emits an audible vocalization is recorded as the nociceptive threshold.[4]
-
Data Analysis: Vocalization thresholds are measured at baseline and at various time points after drug administration. The data is then analyzed to determine the effects of the compounds and their interaction.
Mechanism of Action and Signaling Pathways
This compound acts as an agonist at the kappa-opioid receptor, which is a G protein-coupled receptor (GPCR).[3][5] Nor-binaltorphimine functions as a competitive antagonist, binding to the same receptor but failing to elicit a response, thereby blocking the effects of agonists like this compound.[1][2]
Upon activation by an agonist, the KOR initiates a signaling cascade that leads to the observed physiological effects. Nor-BNI prevents this cascade from occurring.
Kappa-Opioid Receptor Signaling Pathway
References
- 1. Binding of norbinaltorphimine (norBNI) congeners to wild-type and mutant mu and kappa opioid receptors: molecular recognition loci for the pharmacophore and address components of kappa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide: ICI-204448 Versus Centrally Acting Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peripherally selective kappa opioid receptor (KOR) agonist, ICI-204448, with centrally acting KOR agonists, primarily focusing on the well-characterized compounds U-50,488 and Salvinorin A. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying the kappa opioid system.
Executive Summary
This compound is a potent kappa opioid receptor agonist designed for peripheral selectivity, limiting its access to the central nervous system (CNS).[1][2] This contrasts with centrally acting KOR agonists like U-50,488 and Salvinorin A, which readily cross the blood-brain barrier and elicit centrally-mediated effects such as sedation, dysphoria, and hallucinations.[2][3][4] The primary distinction lies in their pharmacokinetic profiles and resulting in vivo effects, making this compound a valuable tool for differentiating peripheral versus central KOR-mediated actions.[2]
Data Presentation
The following tables summarize the quantitative data for this compound and the centrally acting KOR agonists U-50,488 and Salvinorin A, focusing on their binding affinity and functional activity at the kappa opioid receptor.
Table 1: Kappa Opioid Receptor Binding Affinity (Ki)
| Compound | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| This compound | 13.0 (IC50) | [3H]-Bremazocine | Guinea-pig cerebellum | [5] |
| U-50,488 | 1.2 - 12 | [3H]-U69,593 / [3H]-Bremazocine | Rhesus monkey brain / Rat brain | [6][7] |
| Salvinorin A | 0.32 - 2.5 | [3H]-Bremazocine / [3H]-Diprenorphine | Cloned human KOR / CHO cells | [8][9] |
Note: Ki values are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. IC50 values are presented where Ki was not available.
Table 2: In Vitro Functional Activity (EC50)
| Compound | Assay | EC50 (nM) | System | Reference |
| This compound | Rabbit Vas Deferens | 15.0 (IC50) | Rabbit Vas Deferens | [5] |
| U-50,488 | [35S]GTPγS Binding | 9.31 | CHO-hKOR cells | |
| Salvinorin A | [35S]GTPγS Binding | 0.7 | Cloned human KOR | |
| U-50,488 | Conditioned Place Aversion | 2.5 - 10 mg/kg (dose) | Mice | [10] |
| Salvinorin A | Prolactin Release | ED50 (dose-dependent) | Non-human primates | [4] |
Signaling Pathways
Activation of the kappa opioid receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, KOR activation modulates ion channels and can trigger β-arrestin-dependent signaling pathways, which are implicated in some of the aversive effects of centrally acting agonists.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and centrally acting KOR agonists are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the kappa opioid receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the kappa opioid receptor.
Materials:
-
Tissue/Cell Preparation: Guinea-pig cerebellum membranes or cell lines expressing the kappa opioid receptor (e.g., CHO-hKOR).[1][12]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled KOR ligand (e.g., 10 µM naloxone (B1662785) or U-50,488).
-
Filtration apparatus: Glass fiber filters and a cell harvester.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following agonist binding to the KOR.
Objective: To determine the potency (EC50) and efficacy (Emax) of a KOR agonist in stimulating G protein activation.
Materials:
-
Radioligand: [35S]GTPγS.
-
Tissue/Cell Preparation: Membranes from cells expressing the KOR (e.g., CHO-hKOR cells).[12]
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and GDP.
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Incubate the membranes with varying concentrations of the agonist in the presence of GDP.
-
Initiation of Reaction: Add [35S]GTPγS to start the binding reaction.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 60 minutes at 30°C).[13]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.[14]
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the amount of [35S]GTPγS bound to the membranes.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the agonist concentration to determine the EC50 and Emax values.
Conditioned Place Aversion (CPA)
This behavioral assay is used to assess the aversive properties of centrally acting drugs.
Objective: To determine if a centrally acting KOR agonist produces aversive effects that lead to avoidance of a drug-paired environment.
Apparatus:
-
A two-compartment chamber with distinct visual and tactile cues in each compartment.
Animals:
-
Mice or rats.
Procedure:
-
Pre-conditioning (Day 1): Allow the animal to freely explore both compartments of the apparatus for a set period (e.g., 15-30 minutes) to determine any initial preference for one compartment.
-
Conditioning (Days 2-3):
-
On one day, administer the test compound (e.g., U-50,488) and confine the animal to one of the compartments for a set period (e.g., 30 minutes).[10]
-
On the alternate day, administer a vehicle control and confine the animal to the other compartment for the same duration. The order of drug and vehicle administration and the drug-paired compartment are counterbalanced across animals.
-
-
Test (Day 4): Place the animal in the apparatus with free access to both compartments and record the time spent in each compartment over a set period (e.g., 15 minutes).[15]
-
Data Analysis: A significant decrease in the time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates conditioned place aversion.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central and peripheral actions of the novel kappa-opioid receptor agonist, EMD 60400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kappa-Opioid receptor binding populations in rhesus monkey brain: relationship to an assay of thermal antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain [frontiersin.org]
- 10. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Peripherally Restricted Kappa-Opioid Receptor Agonists
A detailed analysis of Difelikefalin (B1670546) (CR845), Asimadoline (B1665285), and Bexifapiprant (FE 200665) for researchers and drug development professionals.
The quest for potent analgesics and anti-pruritic agents with a favorable safety profile has led to the development of peripherally restricted kappa-opioid receptor (KOR) agonists. By limiting their action to the peripheral nervous system, these compounds aim to provide therapeutic benefits without the centrally-mediated side effects, such as dysphoria, sedation, and hallucinations, that have hampered the clinical use of earlier KOR agonists. This guide provides a head-to-head comparison of three key peripherally restricted KOR agonists: Difelikefalin (CR845), Asimadoline, and Bexifapiprant (FE 200665), focusing on their pharmacological profiles, and preclinical and clinical data.
Molecular and Pharmacological Profile
A fundamental aspect of these drugs is their high affinity and selectivity for the KOR, which is a G-protein coupled receptor. Activation of peripheral KORs on sensory neurons and immune cells is believed to mediate their analgesic and anti-pruritic effects.
| Compound | Chemical Class | KOR Binding Affinity (Ki, human) | Selectivity vs. MOR/DOR |
| Difelikefalin (CR845) | D-amino acid tetrapeptide | 0.32 nM[1][2] | >10,000-fold[1] |
| Asimadoline | Diarylacetamide | 0.6 nM[3] | ~500-fold[3][4] |
| Bexifapiprant (FE 200665) | Peptide | Data not available | Data not available |
Signaling Pathways and Mechanism of Action
The activation of KORs initiates a cascade of intracellular signaling events. The primary therapeutic effects, such as analgesia and anti-pruritus, are thought to be mediated through G-protein signaling pathways. Conversely, the undesirable central side effects have been linked to the β-arrestin pathway. Peripherally restricted KOR agonists are designed to minimize blood-brain barrier penetration, thereby avoiding significant interaction with central KORs and the associated adverse effects.
Preclinical and Clinical Performance
Difelikefalin (CR845)
Preclinical: Difelikefalin has demonstrated potent anti-nociceptive effects in various preclinical models of inflammatory and visceral pain.[5] In a mouse model of pruritus induced by compound 48/80, intravenous difelikefalin significantly inhibited scratching behavior with an ED50 of 0.08 mg/kg.[6]
Clinical: Difelikefalin is the most clinically advanced of the three, having received FDA approval for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD) in adults undergoing hemodialysis.[7] Phase 3 clinical trials (KALM-1 and KALM-2) demonstrated that intravenous difelikefalin significantly reduced itch intensity and improved itch-related quality of life compared to placebo.[8] An oral formulation is also in development for other pruritic conditions like atopic dermatitis and notalgia paresthetica.[7][9] Studies have shown that difelikefalin has a low potential for abuse and does not cause significant respiratory depression.[10]
Asimadoline
Preclinical: Preclinical studies with asimadoline have shown its efficacy in reducing visceral pain. In a canine model of atopic dermatitis, a topical formulation of asimadoline showed promise in improving dermatitis.[9]
Clinical: Asimadoline was investigated for the treatment of diarrhea-predominant irritable bowel syndrome (D-IBS) and pruritus associated with atopic dermatitis.[3][11] While some efficacy was observed in subgroups of patients with IBS, the overall results were not sufficient to lead to regulatory approval, and its development appears to have been discontinued.
Bexifapiprant (FE 200665)
Preclinical and Clinical Data: Bexifapiprant, along with difelikefalin, was noted to exhibit potent anti-nociceptive effects in preclinical models of inflammatory, visceral, and neuropathic pain without causing gastrointestinal side effects.[5] However, detailed public information regarding its binding affinity, selectivity, and clinical trial outcomes is limited, making a direct and comprehensive comparison with the other two agents challenging.
Experimental Protocols
To ensure a thorough understanding of the data presented, the following are detailed methodologies for key experiments cited in the evaluation of these KOR agonists.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the kappa-opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human kappa-opioid receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of a KOR agonist by measuring its ability to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells expressing the KOR are cultured in appropriate media.
-
Stimulation: The cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production. Subsequently, the cells are treated with varying concentrations of the KOR agonist.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The concentration of the agonist that produces a 50% inhibition of the forskolin-stimulated cAMP production (EC50) is calculated to determine the potency of the compound.
In Vivo Pruritus Model (Compound 48/80-Induced Scratching in Mice)
Objective: To evaluate the anti-pruritic effect of a KOR agonist in an animal model of acute itch.
References
- 1. ovid.com [ovid.com]
- 2. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Will peripherally restricted kappa-opioid receptor agonists (pKORAs) relieve pain with less opioid adverse effects and abuse potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 6. Portico [access.portico.org]
- 7. hcplive.com [hcplive.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Topical κ-opioid receptor agonist asimadoline improves dermatitis in a canine model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of ICI-204448 Findings with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peripherally restricted kappa-opioid receptor (KOR) agonist, ICI-204448, with the prototypical KOR agonist, U-50,488H. The findings are cross-validated with data from genetic models, specifically KOR knockout mice, to offer a deeper understanding of the on-target effects of these compounds. This document is intended to be an objective resource, presenting experimental data to aid in research and drug development.
Executive Summary
Data Presentation
The following tables summarize the quantitative data for this compound and U-50,488H, comparing their receptor binding affinities and in vivo antinociceptive potency.
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (fold vs. KOR) | Reference |
| This compound | Kappa (κ) | High Affinity (pIC50 = 8.2) | Highly Selective | [1] |
| Mu (μ) | Low Affinity | - | ||
| Delta (δ) | Low Affinity | - | ||
| U-50,488H | Kappa (κ) | 0.2 | - | [2] |
| Mu (μ) | 370 | >1800 | [2] | |
| Delta (δ) | >1000 | >5000 | [2] |
Note: A lower Ki value indicates a higher binding affinity. pIC50 is the negative logarithm of the IC50 value.
Table 2: In Vivo Antinociceptive Potency
| Compound | Animal Model | Nociceptive Test | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Rat (Mononeuropathy) | Vocalization Threshold | Intraplantar | ~0.04 (40 µg) | |
| U-50,488H | Rat | Writhing Test | Not Specified | - | [3] |
| Rat | Formalin Test | Not Specified | - | [3] | |
| Rat | Tail Withdrawal Test | Not Specified | Inactive | [3] | |
| Mouse | Acetic Acid Writhing | Subcutaneous | - | ||
| Rat | Shock-Avoidance/Escape | Subcutaneous | 8.71 | [4] |
Note: ED50 is the dose that produces 50% of the maximal effect. Direct comparison of ED50 values should be made with caution due to variations in experimental conditions across different studies.
Table 3: Cross-Validation with KOR Knockout (KO) Mice
| Compound | Animal Model | Effect in Wild-Type Mice | Effect in KOR KO Mice | Implication | Reference |
| U-50,488H | Mouse | Antinociception | No Antinociception | Confirms KOR is the target for antinociceptive effects. | |
| Mouse | Conditioned Place Aversion | No Aversion | Confirms KOR mediates aversive effects. | ||
| Mouse | Inhibition of Locomotion | No Inhibition | Confirms KOR mediates sedative effects. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of this compound and U-50,488H for kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-K1 cells).
-
Radioligand with high affinity for the target receptor (e.g., [3H]-Bremazocine for KOR).
-
Test compounds (this compound, U-50,488H).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Guinea Pig Ileum Contractility Assay
This is a classic functional assay to assess the potency of opioid agonists.
Objective: To determine the potency (IC50) of this compound and U-50,488H in inhibiting electrically induced contractions of the guinea pig ileum.
Materials:
-
Isolated segments of guinea pig ileum.
-
Organ bath with Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Electrodes for electrical field stimulation.
-
Isotonic transducer to measure muscle contractions.
-
Data acquisition system.
-
Test compounds (this compound, U-50,488H).
Procedure:
-
Mount a segment of the guinea pig ileum in the organ bath.
-
Apply electrical field stimulation to induce regular twitch contractions.
-
Once a stable baseline of contractions is established, add the test compound to the bath in a cumulative concentration-response manner.
-
Record the inhibition of the twitch contractions at each concentration.
-
The concentration of the test compound that produces 50% of the maximal inhibition is the IC50 value.
Rat Model of Mononeuropathy and Vocalization Threshold
This in vivo model is used to assess the antinociceptive effects of compounds on neuropathic pain.
Objective: To evaluate the antinociceptive efficacy of this compound in a model of peripheral nerve injury.
Materials:
-
Adult male Sprague-Dawley rats.
-
Surgical instruments for nerve ligation.
-
Apparatus for applying graded mechanical pressure to the paw (e.g., Randall-Selitto device).
-
Sound-attenuating chamber and microphone to record vocalizations.
-
Test compound (this compound).
Procedure:
-
Induce mononeuropathy by loosely ligating the sciatic nerve of the rats.
-
Allow the animals to recover and develop signs of neuropathic pain (e.g., hyperalgesia, allodynia).
-
Measure the baseline vocalization threshold by applying increasing pressure to the paw and recording the pressure at which the rat vocalizes.
-
Administer the test compound (e.g., via intraplantar injection into the injured paw).
-
Measure the vocalization threshold at different time points after drug administration.
-
An increase in the vocalization threshold indicates an antinociceptive effect.
Mandatory Visualization
Kappa-Opioid Receptor Signaling Pathway
Caption: Signaling pathway of the kappa-opioid receptor (KOR) upon activation by an agonist like this compound.
Experimental Workflow for In Vivo Antinociception Study
Caption: Workflow for assessing the antinociceptive effects of this compound using a genetic model approach.
References
- 1. κ receptor | Opioid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Role of nor-BNI in Elucidating the Mechanism of ICI-204,448: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirmation of Kappa-Opioid Receptor-Mediated Action
The antinociceptive effects of the kappa-opioid receptor agonist ICI-204,448 have been demonstrated to be attenuated by the selective KOR antagonist nor-binaltorphimine (nor-BNI). In a rat model of mononeuropathy, the significant antinociceptive effect produced by intraplantar injection of ICI-204,448 was significantly antagonized by co-injection with nor-BNI. This finding is a cornerstone in confirming that the mechanism of action of ICI-204,448 is mediated through the kappa-opioid receptor. While the full quantitative data from this specific study is not publicly available, the reported antagonism is a critical piece of evidence.
Comparative Pharmacological Profiles
To understand the utility of nor-BNI in these studies, it is essential to compare the receptor binding affinities and selectivity of both ICI-204,448 and nor-BNI, alongside alternative KOR ligands.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Kappa-Opioid Receptor Ligands
| Compound | KOR | MOR | DOR | Selectivity (KOR vs. MOR/DOR) | Notes |
| ICI-204,448 | Data not available | Data not available | Data not available | Peripherally selective KOR agonist | Displaces [3H]-bremazocine from guinea-pig cerebellum membranes. |
| nor-BNI | ~0.2 - 1.0 | ~20 - 50 | ~30 - 100 | High (20-50 fold vs. MOR; 30-100 fold vs. DOR) | Long-acting, selective KOR antagonist. |
| U-50,488H | ~1.0 - 5.0 | ~300 - 1000 | >1000 | High | A commonly used selective KOR agonist. |
| JDTic | ~0.1 - 0.5 | ~50 - 100 | >1000 | Very High | A potent and selective KOR antagonist. |
| Asimadoline | ~1.0 - 3.0 | >1000 | >1000 | Very High | A peripherally selective KOR agonist. |
Note: Ki values are approximate and can vary between different studies and experimental conditions.
Experimental Protocols
The following is a generalized protocol for the paw pressure vocalization test, a common method for assessing nociception in rodents, based on the principles of the Randall-Selitto test.
Paw Pressure Vocalization Test
Objective: To assess the mechanical nociceptive threshold in rodents as an indicator of analgesia.
Apparatus:
-
A paw pressure analgesia meter (e.g., Randall-Selitto apparatus) capable of applying a linearly increasing force to the rodent's paw.
-
Animal restrainers appropriate for the size of the rat.
Procedure:
-
Acclimatization: Acclimate the rats to the testing environment and handling for several days prior to the experiment to minimize stress-induced variability.
-
Baseline Measurement: Gently restrain the rat and place its hind paw on the plinth of the analgesia meter. Apply a constantly increasing pressure to the dorsal surface of the paw.
-
Endpoint: The endpoint is the force (in grams) at which the rat vocalizes or withdraws its paw. A cut-off pressure is pre-determined to prevent tissue damage.
-
Drug Administration: Administer ICI-204,448 (e.g., 40 µg, intraplantar) and nor-BNI (e.g., 20-30 µg, intraplantar, co-administered with ICI-204,448) or their respective vehicles.
-
Post-treatment Measurement: At specified time points after drug administration, repeat the paw pressure test to determine the post-treatment nociceptive threshold.
-
Data Analysis: The change in vocalization threshold is calculated as a percentage of the maximum possible effect (%MPE) or as the raw change in grams. Statistical analysis is performed to compare the effects of ICI-204,448 alone and in combination with nor-BNI.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed signaling pathway of ICI-204,448 and its antagonism by nor-BNI.
Caption: Experimental workflow for confirming the mechanism of ICI-204,448 using nor-BNI.
Conclusion
The selective antagonism of ICI-204,448's antinociceptive effects by nor-BNI provides strong evidence that ICI-204,448 acts as a kappa-opioid receptor agonist. The high selectivity of nor-BNI for the KOR makes it an invaluable pharmacological tool for dissecting the mechanisms of action of novel KOR-targeting compounds. This guide highlights the importance of using selective antagonists to validate the molecular targets of new therapeutic agents in drug development. Further studies providing detailed quantitative data on this interaction would be beneficial for a more complete understanding.
A Comparative Guide to the Efficacy of ICI-204448 and Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of the peripherally restricted kappa-opioid receptor agonist, ICI-204448, with other notable analgesics. The information is supported by experimental data to assist in the evaluation of its therapeutic potential.
Executive Summary
This compound is a kappa-opioid receptor (KOR) agonist designed for limited entry into the central nervous system (CNS), aiming to provide pain relief without the centrally-mediated side effects associated with traditional opioids. Experimental evidence suggests that this compound exhibits significant antinociceptive effects in models of inflammatory and neuropathic pain. Its efficacy is comparable to other peripherally acting agents and, in some models, demonstrates a potent analgesic response. This guide will delve into the quantitative comparisons of its efficacy, the experimental methodologies employed in these assessments, and the underlying signaling pathways.
Data Presentation: Comparative Analgesic Efficacy
The following tables summarize the quantitative data on the analgesic efficacy of this compound in comparison to other analgesics across various preclinical models.
Table 1: Comparative Efficacy in the Formalin Test in Mice (Phase 2)
| Compound | Dose (mg/kg) | Route | % Reduction in Pain Behavior |
| This compound | 10 | i.p. | ~50% |
| CAV1001 | 1 | i.p. | ~50% |
| CAV1001 | 10 | i.p. | ~100% |
Note: Data extracted from a study comparing the dual-acting delta/kappa opioid agonist CAV1001 with this compound.[1]
Table 2: Antinociceptive Effect of Intraplantar this compound in a Rat Model of Mononeuropathy
| Dose (µg) | Effect on Vocalization Threshold |
| 20 | No significant effect |
| 30 | No significant effect |
| 40 | Significant antinociceptive effect |
| 50 | Plateau of antinociceptive effect |
Note: This study demonstrates a localized analgesic effect of this compound.[2]
Table 3: Comparative Analgesic Potency (ED50) of Various Opioids in the Acetic Acid Writhing Test in Amphibians
| Analgesic | ED50 (nmol/g) | Receptor Target |
| Fentanyl | 1.4 | µ-agonist |
| CI-977 | - | κ-agonist |
| Levorphanol | - | µ-agonist |
| U-50488 | - | κ-agonist |
| Methadone | - | µ-agonist |
| Bremazocine | - | κ-agonist |
| Morphine | - | µ-agonist |
| Buprenorphine | - | Partial µ-agonist |
| Meperidine | - | µ-agonist |
| Codeine | - | µ-agonist |
| Nalorphine | 320.9 | κ-agonist |
Note: While this study did not directly test this compound, it provides a rank order of potency for other relevant kappa-opioid agonists and the standard µ-agonist morphine in a visceral pain model.[3]
Experimental Protocols
Acetic Acid-Induced Writhing Test (Mice)
This model is utilized to assess peripherally acting analgesics in a model of visceral pain.
-
Animal Preparation: Male ICR mice (23 ± 3 g) are used. Animals are divided into control, standard, and test groups.
-
Drug Administration: The test compound (e.g., this compound) or a standard analgesic is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at a predetermined time before the induction of writhing.
-
Induction of Writhing: A 0.5% to 1% solution of acetic acid is injected intraperitoneally (typically 10-20 mL/kg).
-
Observation: Following the acetic acid injection, the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period, usually 5 to 20 minutes.
-
Data Analysis: The percentage of inhibition of writhing in the treated groups is calculated relative to the control group. The dose that produces a 50% reduction in writhing (ED50) can be determined.[4][5][6]
Formalin Test (Mice)
This model assesses analgesic activity in a setting of continuous, moderate pain with both a neurogenic (Phase 1) and an inflammatory (Phase 2) component.
-
Animal Preparation: Mice are placed in an observation chamber to acclimate.
-
Drug Administration: The test compound is administered prior to formalin injection.
-
Induction of Nociception: A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two phases: Phase 1 (typically 0-5 minutes post-injection) and Phase 2 (typically 15-40 minutes post-injection).
-
Data Analysis: The total time spent in nocifensive behavior is calculated for each phase, and the effect of the test compound is compared to the vehicle control.
Rat Model of Mononeuropathy (Paw Pressure Test)
This model is used to evaluate the efficacy of analgesics in a state of neuropathic pain.
-
Induction of Mononeuropathy: A moderate constriction of the sciatic nerve is surgically induced in rats.
-
Drug Administration: this compound is administered via intraplantar (i.pl.) injection into the nerve-injured paw.
-
Nociceptive Testing: The vocalization threshold to paw pressure is measured using a device that applies a linearly increasing pressure to the paw. The pressure at which the rat vocalizes is recorded as the pain threshold.
-
Data Analysis: The change in vocalization threshold after drug administration is compared to baseline measurements.[2]
Mandatory Visualizations
Signaling Pathway of Kappa-Opioid Receptor Agonists
Caption: Kappa-Opioid Receptor Signaling Cascade.
Experimental Workflow: Acetic Acid-Induced Writhing Test
Caption: Workflow for the Acetic Acid-Induced Writhing Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.okstate.edu [scholars.okstate.edu]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Peripheral Kappa Opioid Receptor Agonists: Difelikefalin and Asimadoline
For Researchers, Scientists, and Drug Development Professionals
The landscape of pain and pruritus management is continually evolving, with a significant focus on developing therapies that offer efficacy without the burdensome side effects associated with traditional opioids. Peripherally acting kappa opioid receptor (KOR) agonists represent a promising class of molecules in this endeavor. By selectively targeting KORs in the peripheral nervous system, these agents aim to provide analgesia and anti-pruritic effects while minimizing centrally-mediated adverse events such as dysphoria, sedation, and dependence. This guide provides a detailed comparison of two key peripheral KOR agonists: difelikefalin (B1670546) (formerly known as CR665 or CR845) and asimadoline (B1665285).
Data Presentation
To facilitate a clear and objective comparison, the following tables summarize the key pharmacological and clinical data for difelikefalin and asimadoline.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Kappa Opioid Receptor (KOR) | Mu Opioid Receptor (MOR) | Delta Opioid Receptor (DOR) | KOR:MOR:DOR Selectivity Ratio |
| Difelikefalin | High Affinity | Negligible Activity | Negligible Activity | >10,000-fold for KOR over MOR[1] |
| Asimadoline | IC₅₀: 1.2 nM (human recombinant)[2][3][4] | IC₅₀: 601 nM (human recombinant)[5] | IC₅₀: 597 nM (human recombinant)[5] | 1 : 501 : 498[2][4] |
IC₅₀: Half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Pharmacokinetic Properties in Humans
| Parameter | Difelikefalin (Intravenous) | Asimadoline (Oral) |
| Bioavailability | 100%[6] | Good oral absorption[2] |
| Time to Maximum Concentration (Tmax) | ~5 minutes post-dose[7] | 0.5 - 2 hours[2] |
| Plasma Protein Binding | 23-28%[6] | Not specified |
| Metabolism | Not significantly metabolized; not a substrate for CYP450 enzymes[1][6] | Rapidly metabolized, primarily to a glucuronide conjugate[2] |
| Elimination Half-life (t½) | 23-31 hours in hemodialysis patients[1][6] | ~5.5 hours (single dose); 15-20 hours (repeated administration)[2] |
| Excretion | Primarily feces and dialysate in hemodialysis patients[6][8] | Urine and feces[2] |
Table 3: Clinical Efficacy in Primary Indication
| Compound | Indication | Key Clinical Trial(s) | Primary Endpoint | Efficacy Results |
| Difelikefalin | Moderate-to-severe pruritus in hemodialysis patients | KALM-1 & KALM-2 (Phase 3) | ≥3-point improvement in Worst Itching Intensity Numerical Rating Scale (WI-NRS) at week 12 | KALM-1: 49.1% of difelikefalin group vs. 27.9% of placebo group (P<0.001). Pooled Analysis: 51.1% (difelikefalin) vs. 35.2% (placebo) for ≥3-point reduction; 38.7% (difelikefalin) vs. 23.4% (placebo) for ≥4-point reduction (P<0.001)[9]. |
| Asimadoline | Diarrhea-predominant Irritable Bowel Syndrome (D-IBS) with moderate-to-severe pain | Phase IIb (NCT00454688) | Number of months with adequate relief of IBS pain or discomfort | In a subgroup of D-IBS patients with at least moderate pain, 0.5 mg asimadoline showed significant improvement vs. placebo in months of adequate relief of pain (46.7% vs. 20.0%) and overall IBS symptoms (46.7% vs. 23.0%). |
Table 4: Common Adverse Events in Clinical Trials
| Adverse Event | Difelikefalin (IV, Pruritus Trials) | Asimadoline (Oral, IBS Trials) |
| Diarrhea | 9.0% (vs. 5.7% placebo)[10] | Associated with administration, but discontinuation rate was low[11] |
| Dizziness | 6.8% (vs. 3.8% placebo)[10] | 4% (vs. 4% placebo in non-IBS trials)[5] |
| Nausea | 6.6% (vs. 4.5% placebo)[10] | 4% (vs. 4% placebo in non-IBS trials)[5] |
| Vomiting | 5.3% (difelikefalin) vs. 3.2% (placebo) in KALM-1[12] | Associated with administration, but discontinuation rate was low[11] |
| Headache | 4.5% (vs. 2.6% placebo)[10] | 5% (vs. 8% placebo in non-IBS trials)[5] |
| Somnolence | 4.2% (vs. 2.4% placebo)[10] | Not reported as a common adverse event at therapeutic doses |
| Falls | 6.8% (difelikefalin) vs. 5.1% (placebo) in KALM-2[12] | Not reported as a common adverse event |
Experimental Protocols
Difelikefalin: Phase 3 Clinical Trials for Pruritus in Hemodialysis Patients (KALM-1 & KALM-2)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.
-
Participant Population: Adult patients with end-stage renal disease undergoing hemodialysis who had moderate-to-severe pruritus.
-
Intervention: Intravenous difelikefalin at a dose of 0.5 mcg/kg of body weight or placebo, administered three times per week for 12 weeks.
-
Primary Outcome Measure: The percentage of patients with a decrease of at least 3 points from baseline at week 12 in the weekly mean score on the 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS). The WI-NRS is an 11-point scale where 0 is "no itch" and 10 is "worst itch imaginable".
-
Secondary Outcome Measures: Included the change from baseline in itch-related quality-of-life measures (e.g., Skindex-10 and 5-D itch scales) and the percentage of patients with an improvement of at least 4 points in the WI-NRS score at week 12.
Asimadoline: Phase IIb Clinical Trial for Diarrhea-Predominant Irritable Bowel Syndrome (D-IBS) (NCT00454688)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.
-
Participant Population: Patients diagnosed with Irritable Bowel Syndrome.
-
Intervention: Patients were randomly assigned to receive asimadoline at doses of 0.15 mg, 0.5 mg, or 1.0 mg, or a placebo, taken orally twice daily for 12 weeks.
-
Primary Efficacy Measure: The number of months of adequate relief of IBS pain or discomfort. A prospective plan was in place to evaluate these data based on the patients' baseline pain levels and IBS subtype.
-
Secondary Endpoints: Several other endpoints were also evaluated to assess the overall impact on IBS symptoms.
Signaling Pathways and Experimental Workflows
Kappa Opioid Receptor Signaling Pathway
Activation of the peripheral kappa opioid receptor by an agonist like difelikefalin or asimadoline initiates a cascade of intracellular events. The receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. It also modulates ion channel activity, leading to a decrease in calcium influx and an increase in potassium efflux. These actions collectively hyperpolarize the neuron, making it less likely to fire and transmit nociceptive or pruritic signals.
Generalized Clinical Trial Workflow for Peripheral KOR Agonists
The development and evaluation of peripheral KOR agonists typically follow a structured clinical trial process to assess safety and efficacy for a specific indication.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, Metabolism, and Excretion of Intravenous [14C]Difelikefalin in Healthy Subjects and Subjects on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Difelikefalin for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Tolerability of Difelikefalin for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis From the Phase 3 Clinical Trial Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Review - Difelikefalin (Korsuva) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
